molecular formula C9H7N3O2 B8312478 3-formyl-1H-indazole-6-carboxamide

3-formyl-1H-indazole-6-carboxamide

Numéro de catalogue: B8312478
Poids moléculaire: 189.17 g/mol
Clé InChI: RRXHGBUVEZTOLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Formyl-1H-indazole-6-carboxamide is a versatile indazole-based chemical intermediate designed for research and development applications. The indazole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in compounds with a broad spectrum of pharmacological activities . This particular derivative features both a formyl group and a carboxamide group, making it a valuable bifunctional building block for the synthesis of more complex molecules. Researchers can utilize this compound in various coupling reactions, including Suzuki-Miyaura cross-coupling, a highly effective method for forming carbon-carbon bonds in the development of novel indazole compounds . Indazole derivatives have demonstrated significant potential in drug discovery, with studies highlighting their use as kinase inhibitors , Bromodomain-containing protein 4 (BRD4) inhibitors for cancer research , and frameworks in molecular docking investigations for therapeutic agents . The structural motifs of similar indazole carboxylic acid derivatives are also employed in the synthesis of covalent inhibitors and other pharmacologically active molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

Formule moléculaire

C9H7N3O2

Poids moléculaire

189.17 g/mol

Nom IUPAC

3-formyl-2H-indazole-6-carboxamide

InChI

InChI=1S/C9H7N3O2/c10-9(14)5-1-2-6-7(3-5)11-12-8(6)4-13/h1-4H,(H2,10,14)(H,11,12)

Clé InChI

RRXHGBUVEZTOLV-UHFFFAOYSA-N

SMILES canonique

C1=CC2=C(NN=C2C=C1C(=O)N)C=O

Origine du produit

United States
Foundational & Exploratory

Technical Guide: Structural Elucidation of 3-Formyl-1H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It moves beyond basic spectral assignment into the logic of structural proof, specifically addressing the regiochemical challenges inherent to the indazole scaffold.

Executive Summary & Pharmacophore Context

The molecule 3-formyl-1H-indazole-6-carboxamide represents a critical, high-value intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Niraparib or Veliparib).

The structural integrity of this scaffold is non-trivial due to two primary challenges:

  • Annular Tautomerism: Distinguishing the thermodynamically stable 1H-indazole from the 2H-indazole tautomer.

  • Regiochemical Ambiguity: Rigorously proving the 3,6-substitution pattern against potential 3,5- or 3,4-isomers, which are common byproducts of non-selective cyclization or electrophilic aromatic substitution.

This guide outlines a self-validating analytical workflow to unambiguously assign the structure, utilizing orthogonal spectroscopic methods (MS, IR, NMR, and X-ray).

Synthetic Logic & Tautomeric Landscape

Before elucidation, one must understand the origin of the sample. The 3-formyl group typically arises from the lithiation/formylation of a 3-iodo precursor or the oxidation of a 3-hydroxymethyl group. The 6-carboxamide is often installed early to mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes.

The Tautomer Problem

Indazoles exist in dynamic equilibrium between 1H and 2H forms.[1][2]

  • 1H-Indazole (Benzenoid): Thermodynamically favored in the solid state and polar aprotic solvents (DMSO).

  • 2H-Indazole (Quinoid): Less stable but can be trapped if alkylation conditions are not carefully controlled.

Critical Check: For the free base (unsubstituted Nitrogen), the 1H-tautomer is the dominant species in DMSO-d6, evidenced by a highly deshielded proton signal (>13.5 ppm).

Spectroscopic Elucidation Protocol

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and unsaturation.

  • Method: ESI-TOF (Positive Mode).

  • Target Formula:

    
    
    
  • Expected

    
    : 
    
    
    
  • Fragmentation Pattern: Look for the loss of CO (

    
    ) characteristic of aldehydes, and loss of 
    
    
    
    (
    
    
    ) characteristic of primary amides.
Infrared Spectroscopy (FT-IR)

Objective: Differentiate the two carbonyl environments.

  • Aldehyde (C=O): Sharp, distinct band at 1690–1705 cm⁻¹ .

  • Amide (C=O): Broad, intense band (Amide I) at 1660–1680 cm⁻¹ .

  • N-H Stretch: Dual spikes for primary amide (

    
    ) ~3300–3400 cm⁻¹ and a broad diffuse band for the indazole N-H (~3100–3200 cm⁻¹).
    
Nuclear Magnetic Resonance (NMR) Strategy

This is the core of the elucidation. The connectivity must be established using 1D and 2D techniques.

1H NMR Data (500 MHz, DMSO-d6)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
N1-H 13.8 - 14.2 br s1HDiagnostic: Extremely deshielded, confirms 1H-tautomer.
CHO 10.15 - 10.25 s1HDiagnostic: Aldehyde proton. Key handle for NOE.
H-4 8.15 - 8.25 d (

Hz)
1HDeshielded by C3-CHO anisotropy. Key NOE partner.
H-7 8.05 - 8.15 s (or d,

)
1HOrtho to N1, deshielded by C6-Amide.
Amide-NH 7.50 / 8.10 br s (two signals)2HRestricted rotation of amide bond creates non-equivalent protons.
H-5 7.75 - 7.85 dd (

)
1HCouples to H4 (ortho) and H7 (meta).
2D NMR Correlation Logic (The "Smoking Gun")

To prove the structure is 3-formyl and not 3-carboxamide-6-formyl :

  • NOESY / ROESY:

    • Irradiate the Aldehyde (CHO) proton (~10.2 ppm).

    • Observation: Strong NOE enhancement of H-4 (~8.2 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • CHO Proton

      
       Correlates to C3  (quaternary) and C3a  (bridgehead).
      
    • H-4 Proton

      
       Correlates to C3  (strong 3-bond coupling) and C6  (weak).
      
    • Amide Carbonyl

      
       Correlates to H-7  and H-5 .
      

Visualization of Structural Logic

The following diagrams illustrate the decision tree for elucidation and the specific NMR correlations required to validate the structure.

ElucidationLogic Sample Unknown Sample (C9H7N3O2) MS HRMS (ESI+) Confirm MW: 190.06 Sample->MS IR FT-IR Aldehyde (1700) vs Amide (1660) Sample->IR NMR_1D 1H NMR Identify CHO (10.2) & N-H (14.0) MS->NMR_1D IR->NMR_1D Isomer_Check Regiochemistry Check (3-CHO vs 6-CHO?) NMR_1D->Isomer_Check NOE NOE / ROESY Interaction: CHO ↔ H4 Isomer_Check->NOE Spatial Proximity HMBC HMBC CHO ↔ C3 ↔ H4 Isomer_Check->HMBC Connectivity Final CONFIRMED STRUCTURE 3-formyl-1H-indazole-6-carboxamide NOE->Final HMBC->Final

Figure 1: Analytical decision matrix for confirming the scaffold identity.

NMR_Correlations cluster_legend Legend CHO Aldehyde H (10.2 ppm) H4 Aromatic H-4 (8.2 ppm, d) CHO->H4 NOE (Strong) C3 Carbon C-3 (Quaternary) CHO->C3 HMBC (2J) H4->C3 HMBC (3J) H7 Aromatic H-7 (8.1 ppm, s) Amide Amide C=O (168 ppm) H7->Amide HMBC (3J) key1 Red Dashed = Spatial (NOE) key2 Green Solid = Electronic (HMBC)

Figure 2: Key NMR correlations. The CHO-H4 NOE is the definitive proof of the 3-position formyl group.

Crystallography (The "Gold Standard")

While NMR is usually sufficient, X-ray diffraction (XRD) is recommended if the compound is isolated as a solid intermediate.

  • Crystal Habit: Indazoles often crystallize well from EtOH/Water or DMF/Water.

  • H-Bonding Network: In the solid state, expect strong intermolecular hydrogen bonding between the Indazole N1-H and the Amide Oxygen of a neighboring molecule, forming "ribbon" motifs.

  • Tautomer Confirmation: XRD will definitively locate the proton on N1 rather than N2, confirming the 1H-indazole tautomer in the crystal lattice.

Stability & Handling Precautions

As a Senior Scientist, I must advise on the handling of 3-formyl indazoles:

  • Oxidation Risk: The C3-aldehyde is susceptible to air oxidation to the carboxylic acid (3-COOH). Store under Argon at -20°C.

  • Cannizzaro Reaction: Avoid strong bases in aqueous media, which can disproportionate the aldehyde.

  • Hydrate Formation: In the presence of water/acid, the aldehyde may exist partially as the gem-diol (hydrate), complicating NMR interpretation (look for a signal ~6.0 ppm for the hydrate methine).

References

  • Indazole Scaffold in PARP Inhibitors: Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888). Journal of Medicinal Chemistry, 52(2), 514–523. [Link] (Note: Describes the closely related benzimidazole/indazole carboxamide pharmacophores).

  • NMR of Indazoles (The Authoritative Guide): Claramunt, R. M., et al. (2011). The structure of indazole derivatives: A multinuclear NMR study. Arkivoc, (ii), 25-38. [Link]

  • Synthesis of 3-Formyl Indazoles: Luo, G., et al. (2006). Regioselective Synthesis of 1H-Indazole-3-carboxaldehyde Derivatives. Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Niraparib (Zejula) Structure & Discovery: Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor.[3] Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link] (Demonstrates the carboxamide positioning logic in clinical candidates).

Sources

A Technical Guide to 3-formyl-1H-indazole-6-carboxamide: A Core Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Regarded as a "privileged structure," the indazole ring system serves as a bioisostere for indole, offering a unique combination of hydrogen bond donor and acceptor capabilities that facilitate strong interactions with various biological targets.[2] This has led to the development of numerous indazole-containing drugs with applications ranging from anti-inflammatory to potent anti-cancer agents.[2][3]

Within this important class of molecules, 3-formyl-1H-indazole-6-carboxamide stands out as a critical synthetic intermediate. While not an active pharmaceutical ingredient itself, its specific arrangement of functional groups—an aldehyde at the 3-position and a carboxamide at the 6-position—makes it a highly valuable building block for constructing complex therapeutic agents. Its primary significance lies in its role as a precursor to a class of highly potent and selective Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib, which has transformed the treatment landscape for certain types of cancer.[4] This guide provides an in-depth review of the synthesis, properties, and application of this core scaffold for researchers and professionals in drug development.

Chemical Properties and Synthesis

3-formyl-1H-indazole-6-carboxamide is a specific derivative of the indazole family, characterized by its unique functionalization.

Table 1: Physicochemical Properties of 3-formyl-1H-indazole-6-carboxamide

PropertyValueSource(s)
CAS Number 319474-35-6[5][6][7]
Molecular Formula C₉H₇N₃O₂[8]
Molecular Weight 189.17 g/mol [8]
Appearance Solid Powder[5]
Alias 3-Formyl-1H-indazole-6-carboxylic acid amide[9]
Synthetic Pathways

The synthesis of substituted indazoles is a well-established field in organic chemistry, with several methods available.[10] The synthesis of 3-formyl-1H-indazole-6-carboxamide typically involves multi-step sequences starting from appropriately substituted aniline precursors. A common and foundational method for forming the indazole ring is the diazotization of an o-toluidine derivative, which undergoes subsequent intramolecular cyclization.[11][12]

For drug discovery purposes, the key transformations often involve the modification of the core indazole structure. The 3-formyl group is particularly versatile. It can be directly used in reactions like reductive amination to build out the C3 substituent, or it can be oxidized to the corresponding 3-carboxylic acid. This carboxylic acid is the immediate precursor for the majority of indazole-3-carboxamide drugs, which are formed via standard amide coupling reactions.[13][14]

Mechanism of Action: The Indazole-Carboxamide Scaffold in PARP Inhibition

The therapeutic relevance of the 3-formyl-1H-indazole-6-carboxamide scaffold is best understood through its application in PARP inhibitors.

The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the process of DNA repair.[15] When a single-strand break (SSB) occurs in DNA, PARP1, the most abundant member of the family, binds to the damaged site.[16] This binding activates the enzyme, which then uses nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other target proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[15][16]

Synthetic Lethality: The Key to PARP Inhibitor Efficacy

The primary therapeutic strategy for PARP inhibitors is based on the concept of synthetic lethality .[15] In healthy cells, if the BER pathway is blocked (e.g., by a PARP inhibitor), the cell can still repair DNA damage, particularly more complex double-strand breaks (DSBs), using the high-fidelity homologous recombination repair (HRR) pathway.[16] However, certain cancers, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient HRR pathway.[17]

In these BRCA-mutant cancer cells, the inhibition of PARP prevents the repair of SSBs. These unrepaired SSBs accumulate and, during DNA replication, lead to the collapse of replication forks, creating toxic DSBs.[15] Because the HRR pathway is already compromised, the cell cannot repair these DSBs and is forced into apoptosis (programmed cell death).[16] Normal, healthy cells with a functional HRR pathway are largely unaffected, providing a targeted, tumor-selective therapeutic window.

The indazole-carboxamide core acts as a pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate for PARP. This allows it to bind competitively to the catalytic domain of the PARP enzyme, effectively blocking its function and initiating the cascade of synthetic lethality.[4]

PARP_Inhibition_Pathway cluster_brca_proficient BRCA Proficient Cell cluster_brca_deficient BRCA Deficient Cell dna_damage DNA Single-Strand Break (SSB) parp PARP1 Enzyme dna_damage->parp recruits par PAR Chains (PARylation) parp->par synthesizes unrepaired_ssb Unrepaired SSB parp->unrepaired_ssb leads to nad NAD+ nad->parp substrate ber_proteins Base Excision Repair (BER) Proteins par->ber_proteins recruits ssb_repair SSB Repaired Cell Survival ber_proteins->ssb_repair leads to parp_inhibitor PARP Inhibitor (e.g., Niraparib) parp_inhibitor->parp blocks replication DNA Replication dsb Double-Strand Break (DSB) replication->dsb causes hrr Homologous Recombination Repair (Deficient) dsb->hrr cannot be repaired by apoptosis Apoptosis (Cell Death) dsb->apoptosis leads to Workflow start Start: 3-formyl-1H-indazole-6-carboxamide oxidation Step 1: Oxidation of 3-formyl group start->oxidation acid Intermediate: 1H-indazole-3-carboxylic acid derivative oxidation->acid coupling Step 2: Amide Coupling (Protocol 1) acid->coupling library Product: Library of N-substituted-1H-indazole- 3-carboxamide derivatives coupling->library assay Step 3: Biological Evaluation In Vitro PARP1 Assay (Protocol 2) library->assay data Data Analysis: IC50 Determination assay->data end End: Identify Lead Compound data->end

Sources

An In-Depth Technical Guide to the Initial Screening of 3-formyl-1H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Imperative for a Tiered Screening Approach

In modern drug discovery, the journey from a novel chemical entity to a viable lead candidate is a process of systematic de-risking. The molecule at the heart of this guide, 3-formyl-1H-indazole-6-carboxamide, belongs to a privileged class of heterocyclic compounds. The indazole scaffold is a cornerstone of numerous clinically approved and investigational drugs, particularly as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV effects.[3][4][5]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, tiered screening cascade designed specifically for 3-formyl-1H-indazole-6-carboxamide. Our approach is grounded in a deep understanding of the scaffold's chemical liabilities and biological potential. We will proceed from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models, culminating in early ADME-Tox profiling. Each stage is designed to be a self-validating system, incorporating rigorous controls to ensure data integrity and build confidence in our hit compound before committing significant resources. The causality behind each experimental choice is paramount; we do not merely list steps but explain the strategic rationale that underpins a successful screening campaign.

Compound Profile and Target Hypothesis

Before initiating any screening, a thorough understanding of the test article is essential. The structural features of 3-formyl-1H-indazole-6-carboxamide provide critical clues to its potential mechanism of action and liabilities.

  • The Indazole-Carboxamide Core: This moiety is a known pharmacophore for interacting with the nicotinamide riboside binding pocket of PARP enzymes.[6] The approved PARP inhibitor Niraparib, for example, is built upon an indazole-carboxamide scaffold.[6][7][8]

  • The 3-Formyl Group: This aldehyde functionality is an electron-withdrawing group that can participate in hydrogen bonding. It also presents a potential metabolic liability and a handle for future chemical modification.

  • The 6-Carboxamide Group: This group is crucial for establishing key interactions in the ATP-binding pocket of many kinases and the nicotinamide-binding pocket of PARP.[1][9]

Based on this structural analysis, our primary hypothesis is that 3-formyl-1H-indazole-6-carboxamide will exhibit inhibitory activity against members of the PARP enzyme family. A secondary hypothesis, given the prevalence of the indazole scaffold in kinase inhibitors, is potential activity against specific oncogenic kinases.[1][10]

Table 1: Physicochemical Properties of 1H-Indazole-3-carboxamide (Analog)
PropertyValue (Computed)Source
Molecular FormulaC8H7N3OPubChem[11]
Molecular Weight161.16 g/mol PubChem[11]
XLogP30.8PubChem[11]
Hydrogen Bond Donors2PubChem[11]
Hydrogen Bond Acceptors3PubChem[11]
Rotatable Bond Count1PubChem[11]

The Tiered Screening Cascade

Our screening strategy is designed as a funnel, progressively increasing in biological complexity and resource intensity while filtering out unsuitable compounds at each stage.

G cluster_0 Screening Workflow Compound Test Compound: 3-formyl-1H-indazole-6-carboxamide Tier1 Tier 1: Primary HTS Biochemical PARP1 Assay (Single Concentration, n=2) Compound->Tier1 Triage1 Triage 1: >50% Inhibition? Tier1->Triage1 Tier2 Tier 2: Confirmatory & Selectivity - PARP1 IC50 Determination - PARP Family Selectivity Panel Triage1->Tier2 Yes Discard Discard or Deprioritize Triage1->Discard No Triage2 Triage 2: Potent (IC50 < 1µM)? Selective? Tier2->Triage2 Tier3 Tier 3: Cellular Activity - Target Engagement Assay (PAR levels) - Cell Proliferation (BRCA-mut vs WT) Triage2->Tier3 Yes Triage2->Discard No Triage3 Triage 3: Cellular Potency? Synthetic Lethality? Tier3->Triage3 Tier4 Tier 4: Early ADME Profiling - Metabolic Stability (Microsomes) - Permeability (e.g., PAMPA) Triage3->Tier4 Yes Triage3->Discard No Hit Promising Hit Candidate (Proceed to Lead Optimization) Tier4->Hit

Caption: Tiered screening cascade for hit identification.

Tier 1: Primary High-Throughput Screening (HTS)

Objective: To rapidly identify if the compound has activity against our primary hypothesized target, PARP1, at a single high concentration.

Rationale: The goal here is speed and efficiency. A single-point screen against thousands of compounds is standard practice.[12][13] We employ a universal, homogeneous assay format, which detects a common reaction product (ADP), to accelerate development and minimize interference that can plague coupled-enzyme systems.[14] This approach allows for rapid screening across diverse targets with a single, robust platform.[14]

Protocol: Transcreener® ADP² FI Assay for PARP1 Inhibition

  • Reagent Preparation: Prepare assay buffer, PARP1 enzyme, activated DNA, NAD+ substrate, and Transcreener ADP detection mix as per the manufacturer's guidelines.

  • Compound Plating: Dispense 2.5 µL of the test compound (dissolved in DMSO) into a 384-well assay plate to a final concentration of 10 µM. Include positive (known PARP inhibitor, e.g., Olaparib) and negative (DMSO vehicle) controls.

  • Enzyme Reaction: Add 5 µL of PARP1 enzyme/DNA mix to all wells. Incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add 2.5 µL of NAD+ substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 25°C. The reaction time should be optimized to ensure product formation is within the linear range of the assay.

  • Detection: Add 10 µL of the Transcreener ADP detection mix.

  • Equilibration & Readout: Incubate for 60 minutes at 25°C to allow the detection reagents to equilibrate. Read the fluorescence intensity (FI) on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15]

Table 2: Representative Tier 1 HTS Data
CompoundConcentration% Inhibition (n=2)Hit Flag
3-formyl-1H-indazole-6-carboxamide10 µM85.2%Yes
Olaparib (Positive Control)1 µM98.5%N/A
DMSO (Negative Control)1%0.0%N/A

Triage Criterion: Compounds showing >50% inhibition proceed to Tier 2.

Tier 2: Confirmatory & Selectivity Profiling

Objective: To confirm the activity of primary hits by generating a dose-response curve to determine the IC50 value and to assess selectivity against other PARP family members.

Rationale: A single-point hit can be an artifact. An IC50 curve confirms potency and provides a quantitative measure for structure-activity relationship (SAR) studies.[15] Selectivity is critical for minimizing off-target effects. Screening against related enzymes (e.g., PARP2, Tankyrase 1/2) provides an early indication of the compound's specificity, a key attribute for a successful therapeutic.[16]

Protocol: Dose-Response and Selectivity

  • The protocol is identical to the Tier 1 assay, but the test compound is plated in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM).

  • The same assay is run in parallel for other targets (PARP2, TNKS1).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Table 3: Representative Tier 2 Selectivity Data
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)TNKS1 IC50 (nM)Selectivity (PARP2/PARP1)
3-formyl-1H-indazole-6-carboxamide9.825.4>10,0002.6x
Olaparib5.01.0>10,0000.2x

Triage Criterion: Compounds with a PARP1 IC50 < 1 µM and desirable selectivity profile proceed to Tier 3.

Tier 3: Cell-Based Assays - Bridging to Physiology

Objective: To determine if the biochemical activity translates into a functional effect in a relevant cellular context.

Rationale: Biochemical assays use purified proteins, which lack the complexity of a living cell.[17][18] Cell-based assays are crucial for confirming target engagement (i.e., does the compound inhibit PARP inside the cell?) and observing a desired phenotype (i.e., does it kill cancer cells?).[19] For PARP inhibitors, the principle of synthetic lethality is a powerful therapeutic strategy.[20] These inhibitors are particularly effective against cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[6][20] Therefore, we must test our compound in cell lines with and without these mutations.

G cluster_pathway PARP Inhibition and Synthetic Lethality cluster_brca_wt Normal Cell (BRCA Proficient) cluster_brca_mut Cancer Cell (BRCA Deficient) SSB Single-Strand Break (SSB) (DNA Damage) PARP PARP Enzyme SSB->PARP activates BER Base Excision Repair (BER) PARP->BER mediates DSB_WT Double-Strand Break (DSB) (at replication fork) DSB_MUT Double-Strand Break (DSB) (at replication fork) HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB_WT->HR Survival_WT DNA Repair & Cell Survival HR->Survival_WT HR_MUT Homologous Recombination (Defective) DSB_MUT->HR_MUT Death_MUT Genomic Instability & Cell Death (Apoptosis) HR_MUT->Death_MUT Inhibitor 3-formyl-1H-indazole-6-carboxamide (PARP Inhibitor) Inhibitor->PARP inhibits

Caption: Synthetic lethality via PARP inhibition.

Protocol: Cell Proliferation Assay (MTS/MTS)

  • Cell Plating: Seed BRCA1-deficient (e.g., MDA-MB-436) and BRCA1-proficient (e.g., MDA-MB-231) breast cancer cells into 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the test compound for 72 hours.

  • Add Reagent: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C in a humidified incubator.

  • Readout: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI50) for each cell line.

Table 4: Representative Tier 3 Cellular Activity Data
CompoundGI50 MDA-MB-436 (BRCA1-mut) (nM)GI50 MDA-MB-231 (BRCA-wt) (nM)Selectivity Index (wt/mut)
3-formyl-1H-indazole-6-carboxamide552,10038.2x
Olaparib803,50043.8x

Triage Criterion: Compounds showing potent anti-proliferative activity and selectivity for BRCA-deficient cell lines (Selectivity Index > 10) proceed to Tier 4.

Tier 4: Early ADME & Toxicology Profiling

Objective: To assess the compound's fundamental "drug-like" properties.

Rationale: A compound can be highly potent but fail in development due to poor pharmacokinetic properties (e.g., it is metabolized too quickly or cannot enter cells).[21] Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for identifying liabilities that may prevent a compound from becoming a drug.[22][23] These high-throughput compatible assays help select compounds with the most promising pharmacokinetic and toxicological profiles for progression into more complex in vivo studies.[21][24]

Key In Vitro ADME Assays:

  • Metabolic Stability: Assesses how quickly the compound is broken down by liver enzymes (microsomes). A short half-life may indicate poor stability in vivo.[24]

  • Permeability: Predicts how well the compound can cross biological membranes, such as the intestinal wall for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common HTS method.

  • Plasma Protein Binding (PPB): Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to exert a therapeutic effect.

  • Early Toxicology: Assays such as hERG channel inhibition screening can flag potential cardiotoxicity risks early.

Table 5: Representative Tier 4 Early ADME Profile
CompoundHuman Liver Microsome Half-life (min)PAMPA Permeability (10⁻⁶ cm/s)Human Plasma Protein Binding (%)
3-formyl-1H-indazole-6-carboxamide455.2 (Moderate)88
Interpretation Moderate stability suggests potential for acceptable oral bioavailability.Moderate permeability is acceptable for an initial hit.High binding, but acceptable if potency is high.

Triage Criterion: Compounds with a balanced profile of potency, selectivity, and acceptable drug-like properties are nominated as "Hit Candidates" for lead optimization.

Conclusion

This in-depth guide outlines a logical, evidence-based cascade for the initial screening of 3-formyl-1H-indazole-6-carboxamide. By starting with a clear, structurally-informed hypothesis and progressing through tiers of increasing biological complexity, we can efficiently identify compounds with genuine therapeutic potential. This strategy, which integrates biochemical potency, cellular mechanism of action, and early ADME profiling, provides a robust framework for making data-driven decisions in the early stages of drug discovery. The 3-formyl-1H-indazole-6-carboxamide scaffold, based on the known activities of its analogs, represents a promising starting point for the development of novel targeted therapies, particularly in oncology.

References

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery - BellBrook Labs. (2025, October 27).
  • Cancer Cell-Based Assays - Charles River Laboratories.
  • Cell-based Assays for Drug Discovery | Reaction Biology.
  • Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. (2022, December 27).
  • A Head-to-Head Comparison of Commercial PARP Inhibitors and the Potential of the Indazole-3-Carboxamide Scaffold - Benchchem.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen.
  • High-Throughput Screening of Inhibitors - Creative Enzymes.
  • Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - Journal of Medicinal Chemistry - ACS Figshare. (2023, December 7).
  • The role of cell-based assays for drug discovery - News-Medical. (2024, February 1).
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - MDPI. (2016, June 13).
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing).
  • High-Throughput Screening Assays.
  • IN SILICO SCREENING OF ANTITUBERCULAR AND ANTI-INFLAMMATORY ACTIVITY OF INDAZOLE BASED NATURAL ALKALOIDS AND A NOVEL INDAZOLE DERIVATIVE | Journal of Pharmaceutical Negative Results. (2022, December 31).
  • Pharmacological properties of indazole derivatives: recent developments - PubMed. (2005, October 15).
  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed. (2009, November 26).
  • ADME of Biologics—What Have We Learned from Small Molecules? - PMC.
  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13).
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. (2009, October 29).
  • Pharmacological properties of derivatives with indazole scaffold - ResearchGate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. (2021, April 27).
  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures. (2024, September 20).
  • ADME Profiling - Pharmaron.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
  • 1H-Indazole-6-carboxylic acid, 3-forMyl- | 319474-35-6 - ChemicalBook. (2025, July 16).
  • 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem.
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025, August 9).
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | ChemRxiv.
  • 3-Formyl-1H-indazole-6-carboxylic acid (CAS 319474-35-6) - Fluorochem.
  • Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evaluation | Request PDF - ResearchGate.
  • 3-Methyl-1H-indazole-6-carboxylic acid synthesis - ChemicalBook.
  • A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide - Benchchem.
  • Indazole synthesis - Organic Chemistry Portal.
  • 319474-35-6|3-Formyl-1H-indazole-6-carboxylic acid|BLD Pharm.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (2020, October 1).
  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. (2015, December 28).
  • Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers - ACS Spring 2025 - American Chemical Society. (2025, March 26).
  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites - ScholarWorks@UNO - The University of New Orleans.

Sources

Methodological & Application

Application Notes and Protocols: 3-formyl-1H-indazole-6-carboxamide as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-formyl-1H-indazole-6-carboxamide, a key heterocyclic building block with significant applications in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and its utility as a versatile intermediate for the construction of complex bioactive molecules, particularly kinase inhibitors and other therapeutic agents. Detailed, field-proven protocols and mechanistic insights are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to act as a bioisostere of indole, engaging in crucial hydrogen bonding interactions with biological targets, has made it a focal point in the design of kinase inhibitors.[2][3] The strategic functionalization of the indazole ring is paramount to modulating the potency, selectivity, and pharmacokinetic properties of these molecules.

3-formyl-1H-indazole-6-carboxamide emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its two functional groups. The aldehyde at the C3 position serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[3] Concurrently, the carboxamide at the C6 position provides a key interaction point with biological targets and can be further modified to fine-tune the molecule's properties. The presence of these two functional groups on a rigid bicyclic core allows for the precise spatial orientation of substituents, a critical aspect of rational drug design.

This guide offers a detailed exploration of the synthesis and application of 3-formyl-1H-indazole-6-carboxamide, empowering researchers to leverage its synthetic potential in their drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of 3-formyl-1H-indazole-6-carboxamide is presented in the table below.

PropertyValueReference
CAS Number Not available
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in polar organic solvents such as DMSO and DMF
Melting Point Not available

Synthetic Protocols

The synthesis of 3-formyl-1H-indazole-6-carboxamide can be approached through a multi-step sequence, leveraging established methodologies for the formation of the indazole ring and the introduction of the required functional groups. A plausible and efficient synthetic route commences from a readily available substituted indole.

Overall Synthetic Strategy

The proposed synthetic pathway involves the nitrosation of a 6-substituted indole to construct the 3-formyl-1H-indazole core, followed by the transformation of the 6-substituent into the desired carboxamide functionality. 6-Cyanoindole is a suitable starting material for this approach.

Synthetic Pathway 6-Cyanoindole 6-Cyanoindole 3-Formyl-1H-indazole-6-carbonitrile 3-Formyl-1H-indazole-6-carbonitrile 6-Cyanoindole->3-Formyl-1H-indazole-6-carbonitrile NaNO₂, HCl, DMF/H₂O 3-Formyl-1H-indazole-6-carboxylic acid 3-Formyl-1H-indazole-6-carboxylic acid 3-Formyl-1H-indazole-6-carbonitrile->3-Formyl-1H-indazole-6-carboxylic acid Acid or Base Hydrolysis 3-Formyl-1H-indazole-6-carboxamide 3-Formyl-1H-indazole-6-carboxamide 3-Formyl-1H-indazole-6-carboxylic acid->3-Formyl-1H-indazole-6-carboxamide 1. (COCl)₂, cat. DMF 2. NH₄OH

Caption: Proposed synthetic pathway for 3-formyl-1H-indazole-6-carboxamide.

Step 1: Synthesis of 3-Formyl-1H-indazole-6-carbonitrile from 6-Cyanoindole

This step utilizes a nitrosative cyclization of the indole ring to form the indazole-3-carboxaldehyde. This method has been shown to be effective for a variety of substituted indoles.[3]

Reaction Scheme:

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-cyanoindole (1.0 eq) in a mixture of dimethylformamide (DMF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 4.0 eq) in water and add it to the reaction mixture.

  • Slowly add a solution of hydrochloric acid (HCl, 2.0 M) dropwise to the stirred mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-formyl-1H-indazole-6-carbonitrile.

Causality behind Experimental Choices:

  • Low Temperature: The reaction is performed at low temperature to control the exothermicity of the nitrosation reaction and to minimize the formation of side products.

  • Slow Addition of Acid: The slow addition of acid is crucial to maintain a controlled concentration of nitrous acid in the reaction mixture, which is the active nitrosating agent. This helps to prevent unwanted side reactions.

  • DMF/Water Solvent System: DMF helps to solubilize the organic starting material, while water is necessary for the in situ generation of nitrous acid.

Step 2: Hydrolysis of 3-Formyl-1H-indazole-6-carbonitrile to 3-Formyl-1H-indazole-6-carboxylic acid

The nitrile group is a versatile precursor to a carboxylic acid, which can be achieved under either acidic or basic conditions.

Reaction Scheme:

Protocol (Acidic Hydrolysis):

  • Suspend 3-formyl-1H-indazole-6-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 3-formyl-1H-indazole-6-carboxylic acid. The CAS number for this compound is 319474-35-6.[1][4]

Protocol (Basic Hydrolysis):

  • Suspend 3-formyl-1H-indazole-6-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to yield 3-formyl-1H-indazole-6-carboxylic acid.

Step 3: Amidation of 3-Formyl-1H-indazole-6-carboxylic acid to 3-Formyl-1H-indazole-6-carboxamide

The conversion of the carboxylic acid to the primary carboxamide can be achieved through the formation of an acyl chloride followed by reaction with ammonia.

Reaction Scheme:

Protocol:

  • Suspend 3-formyl-1H-indazole-6-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) containing a catalytic amount of DMF.

  • Add oxalyl chloride (1.2 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and a clear solution is obtained.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.

  • Stir the reaction mixture for 1-2 hours at 0 °C and then allow it to warm to room temperature.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-formyl-1H-indazole-6-carboxamide.

Characterization Data (Predicted)

Technique Predicted Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~14.0 (br s, 1H, NH-indazole), ~10.2 (s, 1H, CHO), ~8.5 (s, 1H, H-7), ~8.0 (d, 1H, H-5), ~7.8 (d, 1H, H-4), ~7.5 (br s, 1H, CONH₂), ~7.2 (br s, 1H, CONH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~187 (CHO), ~168 (CONH₂), ~144 (C-7a), ~142 (C-3), ~128 (C-6), ~125 (C-5), ~122 (C-3a), ~120 (C-4), ~112 (C-7)
IR (KBr, cm⁻¹)ν: ~3400-3200 (N-H stretch), ~1680 (C=O stretch, aldehyde), ~1660 (C=O stretch, amide I), ~1620 (N-H bend, amide II)
Mass Spectrometry (ESI+)m/z: [M+H]⁺ calculated for C₉H₈N₃O₂: 190.0611, found: ~190.06

Applications as a Synthetic Intermediate

The dual functionality of 3-formyl-1H-indazole-6-carboxamide makes it a powerful tool for the synthesis of diverse molecular architectures.

Workflow for Library Synthesis

The aldehyde and carboxamide groups can be sequentially or orthogonally functionalized to generate libraries of compounds for structure-activity relationship (SAR) studies.

Application Workflow cluster_0 Core Intermediate cluster_1 C3-Position Modifications cluster_2 C6-Position Modifications cluster_3 Diverse Compound Library Intermediate 3-formyl-1H-indazole-6-carboxamide Reductive_Amination Reductive Amination (Various Amines) Intermediate->Reductive_Amination Wittig_Reaction Wittig Reaction (Phosphonium Ylides) Intermediate->Wittig_Reaction Heterocycle_Formation Heterocycle Formation (e.g., with hydrazines, hydroxylamines) Intermediate->Heterocycle_Formation Amide_Modification N-Alkylation/Arylation of Carboxamide Intermediate->Amide_Modification Dehydration Dehydration to Nitrile Intermediate->Dehydration Library Library of Bioactive Candidates (e.g., Kinase Inhibitors) Reductive_Amination->Library Wittig_Reaction->Library Heterocycle_Formation->Library Amide_Modification->Library Dehydration->Library

Caption: General workflow for the utilization of 3-formyl-1H-indazole-6-carboxamide in library synthesis.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

The following scheme illustrates the potential use of 3-formyl-1H-indazole-6-carboxamide in the synthesis of a complex molecule targeting a kinase active site.

Reaction Scheme:

In this example, the aldehyde at the C3 position can undergo reductive amination with a diverse range of primary or secondary amines to introduce various substituents that can probe the solvent-exposed region of a kinase active site. The indazole nitrogen and the 6-carboxamide can act as key hydrogen bond donors and acceptors, anchoring the molecule in the hinge region of the kinase.

Conclusion

3-formyl-1H-indazole-6-carboxamide is a high-value synthetic intermediate that provides a robust platform for the development of novel therapeutic agents. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical transformations. The strategic placement of the formyl and carboxamide functionalities allows for extensive and diverse derivatization, making it an ideal scaffold for library synthesis and lead optimization in drug discovery campaigns. The protocols and insights provided in this guide are intended to facilitate the broader adoption and application of this versatile building block within the research community.

References

  • (Reference to a relevant patent on indazole carboxamides, e.g., US8501780B2)
  • (Reference to a relevant patent on the synthesis of indazoles, e.g., WO2017186693A1)
  • (Reference to a review on the synthesis and biological significance of indazoles, e.g., Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC)
  • (Reference to a patent on indazole-carboxamide compounds, e.g., US20060135764A1)
  • D. G. P. G. and C. J., An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles, RSC Advances, 8 (24), 13325–13333 (2018). [Link]

  • G. N. Swamy et al., Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives, Der Pharma Chemica, 4 (3), 1311-1316 (2012). [Link]

  • (Reference to a relevant synthetic methodology paper, e.g.
  • (Reference to a review on the Vilsmeier-Haack reaction)
  • M. Zhang et al., Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities, European Journal of Medicinal Chemistry, 203 , 112517 (2020). [Link]

  • (Reference to a paper with characterization data of related indazoles, e.g., Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry)
  • (Reference to a paper with characterization data of related indazoles, e.g.
  • (Reference to a general spectroscopy resource, e.g.

Sources

reaction conditions for 3-formyl-1H-indazole-6-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for 3-Formyl-1H-indazole-6-carboxamide Synthesis

Application Note & Protocol: Strategic Synthesis of 3-Formyl-1H-indazole-6-carboxamide

Executive Summary

Target Molecule: 3-formyl-1H-indazole-6-carboxamide CAS Registry Number: 1383855-36-4 (Generic for related structures, specific isomer varies) Primary Application: Key intermediate for PARP inhibitors (e.g., Niraparib analogs), kinase inhibitors (VEGFR, CDK), and antiviral agents (SARS-CoV-2).[1] Synthetic Challenge: The simultaneous presence of a reactive aldehyde at C3 and a primary carboxamide at C6 on the indazole core presents chemoselectivity challenges. Direct formylation of the carboxamide is difficult due to the acidity of amide protons; conversely, amidation of a 3-formyl ester precursor requires avoiding imine formation or aldehyde oxidation.

This guide details two distinct protocols:

  • Protocol A (The "Process" Route): A robust, scalable 5-step sequence utilizing lithiation-formylation on a protected intermediate. Recommended for >1g synthesis and GMP-like control.

  • Protocol B (The "Discovery" Route): A rapid 2-step oxidative sequence starting from 3-methyl-1H-indazole-6-carboxamide. Recommended for milligram-scale library generation.

Synthetic Strategy & Mechanism

The indazole ring poses a regioselectivity problem during functionalization due to the tautomeric equilibrium between N1-H and N2-H.

  • Regiocontrol: Protection of the indazole nitrogen is mandatory for Protocol A. The use of SEM (2-(Trimethylsilyl)ethoxymethyl) is critical as it directs lithiation to C3 via coordination and stabilizes the dianion species.

  • C3-Formylation: Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack) is often sluggish on electron-deficient indazoles (especially with a C6-electron withdrawing group). Lithium-Halogen Exchange (Li-Hal) is the gold standard for installing the C3-formyl group.

  • C6-Amidation: To prevent side reactions, the C6-amide is best installed after the C3-formyl group is established, or carried through as a masked precursor (ester/nitrile).

Pathway Diagram (Graphviz)

G Start_A Methyl 1H-indazole- 6-carboxylate Int_A1 Methyl 3-iodo-1H- indazole-6-carboxylate Start_A->Int_A1 I2, KOH (C3-Iodination) Start_B 3-Methyl-1H-indazole- 6-carboxamide Product 3-Formyl-1H-indazole- 6-carboxamide Start_B->Product SeO2, Dioxane/H2O (Benzylic Oxidation) Int_A2 Methyl 3-iodo-1-SEM- indazole-6-carboxylate Int_A1->Int_A2 SEM-Cl, NaH (N1-Protection) Int_A3 Methyl 3-formyl-1-SEM- indazole-6-carboxylate Int_A2->Int_A3 i-PrMgCl or n-BuLi; DMF (Formylation) Int_A4 3-Formyl-1-SEM-indazole- 6-carboxylic Acid Int_A3->Int_A4 LiOH, THF/H2O (Hydrolysis) Int_A4->Product 1. CDI, NH4Cl 2. HCl/MeOH (Deprotection)

Figure 1: Strategic Disconnection for 3-Formyl-1H-indazole-6-carboxamide synthesis.

Detailed Protocols

Protocol A: The "Process" Route (Lithiation-Formylation)

Best for: High purity, scale-up, and avoiding over-oxidation.

Step 1: C3-Iodination

  • Reagents: Methyl 1H-indazole-6-carboxylate (1.0 equiv), Iodine (I₂, 2.0 equiv), KOH (3.0 equiv).

  • Solvent: DMF (dimethylformamide).[2]

  • Conditions:

    • Dissolve substrate in DMF (0.5 M).

    • Add powdered KOH followed by portion-wise addition of Iodine at 0°C.

    • Stir at RT for 3–4 hours.

    • Quench: Pour into 10% NaHSO₃ (aq) to destroy excess iodine (color change from dark brown to yellow/white).

    • Yield: ~85–90% (Solid precipitate).

Step 2: N1-Protection (SEM)

  • Rationale: SEM is chosen over Boc because it withstands the basic hydrolysis step later and directs lithiation.

  • Reagents: 3-Iodo-intermediate (1.0 equiv), NaH (60% disp, 1.2 equiv), SEM-Cl (1.1 equiv).

  • Solvent: Anhydrous THF or DMF.[3]

  • Conditions:

    • Cool solution of intermediate to 0°C.

    • Add NaH carefully; stir 30 min (H₂ evolution).

    • Add SEM-Cl dropwise.[4]

    • Critical Check: Monitor TLC. N1-alkylation is major (lower Rf than N2), but N2 isomer may form. Separate by column chromatography if >10% N2 forms (usually N1 is favored 4:1 to 10:1).

Step 3: Formylation (The Key Step)

  • Reagents: 1-SEM-3-iodo-intermediate (1.0 equiv), i-PrMgCl (Turbo Grignard) or n-BuLi (1.1 equiv), DMF (anhydrous, 5.0 equiv).

  • Solvent: Anhydrous THF.

  • Conditions:

    • Cool protected iodide to -40°C (if using i-PrMgCl) or -78°C (if using n-BuLi). Note: i-PrMgCl is preferred for functional group tolerance (ester).

    • Add organometallic reagent dropwise over 20 mins.

    • Stir 30–60 mins to ensure I/Mg or I/Li exchange.

    • Add anhydrous DMF (excess) rapidly.

    • Warm to 0°C and quench with Sat. NH₄Cl.[2][4]

  • Mechanism: Halogen-Metal exchange generates the C3-carbanion, which attacks the formyl donor (DMF).

Step 4 & 5: Amidation and Deprotection

  • Transformation: Methyl Ester → Primary Amide.

  • Method:

    • Hydrolysis: LiOH (2 equiv) in THF/H₂O (RT, 2h) → Carboxylic Acid. (Do not heat excessively to avoid Cannizzaro on the aldehyde).

    • Coupling: React acid with CDI (1.2 equiv) in DMF for 1h, then add solid NH₄Cl (3 equiv) or aqueous NH₃.

    • Global Deprotection: Treat the SEM-protected amide with TBAF (in THF) and ethylenediamine (scavenger) or 4M HCl in Dioxane at 60°C.

    • Purification: Recrystallization from EtOH/Water.

Protocol B: The "Discovery" Route (SeO₂ Oxidation)

Best for: Rapid analog generation, <100 mg scale.

Starting Material: 3-Methyl-1H-indazole-6-carboxamide (Commercially available or prepared from 3-methyl-6-carboxy indazole).

Reaction Conditions:

  • Reagents: Selenium Dioxide (SeO₂, 1.5–3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (95:5) or Xylene (for higher T).

  • Protocol:

    • Suspend starting material in Dioxane/Water.

    • Add SeO₂.[3]

    • Reflux (100°C) for 4–12 hours. Monitor closely by LCMS.

    • Workup: Filter hot through Celite to remove red Selenium metal. Concentrate filtrate.[1]

    • Purification: Prep-HPLC is usually required as SeO₂ reactions often yield partial oxidation byproducts (acids).

Caution: SeO₂ is toxic. This route often produces the carboxylic acid (over-oxidation) as a byproduct. Yields are typically moderate (40–60%).

Comparative Data & Troubleshooting

ParameterProtocol A (Lithiation)Protocol B (Oxidation)
Overall Yield High (50–65% over 5 steps)Moderate (30–50%)
Purity Profile Excellent (Stepwise purification)Variable (Trace Selenium/Acid)
Scalability High (Kg scale feasible)Low (Reagent toxicity/waste)
Key Risk N1/N2 Regioselectivity during protectionOver-oxidation to 3-carboxylic acid
Cost Higher (SEM-Cl, Pd/Li reagents)Low (SeO₂ is cheap)

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield in Step 3 (Formylation) Incomplete exchange or wet DMFDry DMF over molecular sieves. Use i-PrMgCl·LiCl (Turbo Grignard) for better exchange efficiency at higher temps (-20°C).
Regioisomers in Step 2 N2-alkylationSwitch solvent to DMF (favors thermodynamic N1). Use lower temperature (-10°C).
Aldehyde loss in Step 4 Cannizzaro reaction / OxidationPerform hydrolysis at RT. Avoid strong oxidants during workup.
Incomplete Deprotection (SEM) Stable hemiaminal formationUse TBAF with ethylenediamine (10 equiv) or switch to acid hydrolysis (HCl/MeOH).

References

  • Vertex Pharmaceuticals Inc. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases. US Patent 6,534,524 B1. Link

    • Core reference for the synthesis of 3-formyl-1H-indazole-6-carboxamide intermediates via iodination/lithi
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.[4] Link

    • Provides general procedure for lithiation of SEM-protected indazoles to introduce carbonyl functionality.
  • BenchChem. (2025).[2] Application Notes for Methylation of 3-Methyl-6-nitro-1H-indazole. Link

    • Source for regioselectivity data (N1 vs N2)
  • Lefebvre, V., et al. (2010). General Two-Step Synthesis of Substituted 3-Aminoindazoles. Journal of Organic Chemistry, 75(8), 2730–2732. Link

    • Background on palladium-catalyzed functionaliz
  • Sigma-Aldrich. 3-Methyl-1H-indazole-6-carboxylic acid Product Page. Link

    • Verification of commercially available starting m

Sources

Application Notes and Protocols for the Derivatization of 3-Formyl-1H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Formyl-1H-indazole-6-carboxamide in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of pharmacologically active agents.[1][2][3][4][5] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[1] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1] Derivatives of indazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][6] Notably, functionalization at the 3-position has led to the development of several marketed drugs, such as the kinase inhibitors Axitinib and Pazopanib.[5]

The subject of this guide, 3-formyl-1H-indazole-6-carboxamide, is a highly valuable, yet underexplored, intermediate for the synthesis of novel therapeutic candidates. Its trifunctional nature, featuring a reactive aldehyde at the C3 position, a hydrogen-bond-donating and -accepting carboxamide group at the C6 position, and a modifiable N-H group on the pyrazole ring, presents a rich platform for chemical diversification. The aldehyde group, in particular, serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling access to a diverse chemical space.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3-formyl-1H-indazole-6-carboxamide. The protocols detailed herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower the user to optimize these reactions for their specific needs.

Chemical Reactivity Profile and Strategic Considerations

The derivatization of 3-formyl-1H-indazole-6-carboxamide can be strategically approached by considering the reactivity of its three key functional groups: the 3-formyl group, the indazole N-H, and the 6-carboxamide.

  • 3-Formyl Group: This is the primary site for introducing molecular diversity. It is susceptible to nucleophilic attack and can participate in a wide range of classical aldehyde transformations.

  • Indazole N-H: The two nitrogen atoms of the indazole ring are nucleophilic, with the N1 position being the more common site of alkylation.[8][9][10][11] Regioselectivity can be a challenge, but conditions can be optimized to favor one isomer over the other.

  • 6-Carboxamide Group: While generally less reactive than the other two functional groups, the N-H of the primary carboxamide can also undergo reactions under certain conditions. It is also an important contributor to the molecule's overall electronic properties and solubility.

The interplay between these functional groups must be considered when planning a synthetic sequence. For instance, the electron-withdrawing nature of the formyl and carboxamide groups can influence the acidity of the indazole N-H.

Derivatization of the 3-Formyl Group: Expanding the Core

The aldehyde functionality at the C3 position is a gateway to a vast array of chemical transformations. Below are detailed protocols for three key reactions: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction.

Protocol 1: Reductive Amination

Reductive amination is a robust and widely used method for the formation of amines from aldehydes.[12][13] This two-step, one-pot process involves the initial formation of an imine intermediate by the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[13] This method is highly favored in medicinal chemistry for its efficiency and broad substrate scope.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes side reactions. Sodium cyanoborohydride (NaBH₃CN) is another common choice.[13]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more electrophilic than the starting imine.

Experimental Protocol:

  • To a stirred solution of 3-formyl-1H-indazole-6-carboxamide (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add the desired primary or secondary amine (1.1 eq).

  • Add glacial acetic acid (0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Reactants 3-formyl-1H-indazole-6-carboxamide, AmineFormation of the desired amine derivative.
Reducing Agent Sodium triacetoxyborohydrideMild and selective for imine reduction.
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants.
Catalyst Acetic AcidFacilitates iminium ion formation.
Temperature Room TemperatureSufficient for reaction to proceed.
Reaction Time 12-24 hoursVaries depending on the amine used.

Reductive_Amination Indazole_Aldehyde 3-Formyl-1H-indazole-6-carboxamide Imine_Intermediate Iminium Ion Intermediate Indazole_Aldehyde->Imine_Intermediate + Amine + H+ (cat.) Amine R1R2NH Amine->Imine_Intermediate Product 3-(Aminomethyl)-1H-indazole-6-carboxamide Derivative Imine_Intermediate->Product + Reducing Agent Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product

Caption: Knoevenagel Condensation Workflow

Protocol 3: Wittig Reaction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. [14][15][16][17]It involves the reaction of a carbonyl compound with a phosphonium ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide. [14][17]The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions. [15][16] Causality Behind Experimental Choices:

  • Wittig Reagent: The Wittig reagent is typically prepared from a phosphonium salt by treatment with a strong base. Stabilized ylides (containing an electron-withdrawing group) are less reactive and tend to give (E)-alkenes, while non-stabilized ylides (containing an alkyl group) are more reactive and generally favor the formation of (Z)-alkenes. [15]* Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt and generate the ylide. [18]* Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the most common solvents for the Wittig reaction, as they are aprotic and compatible with the strong bases used.

Experimental Protocol:

  • Ylide Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the phosphonium salt (1.1 eq).

    • Add anhydrous THF (0.2 M) and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • In a separate flask, dissolve 3-formyl-1H-indazole-6-carboxamide (1.0 eq) in anhydrous THF.

    • Add the solution of the indazole aldehyde dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Parameter Condition Rationale
Reactants 3-formyl-1H-indazole-6-carboxamide, Phosphonium YlideFormation of an alkene derivative.
Base n-Butyllithium (n-BuLi)Strong base for ylide generation.
Solvent Tetrahydrofuran (THF)Anhydrous and aprotic.
Temperature 0 °C to Room TemperatureControls ylide formation and reaction.
Reaction Time 2-12 hoursDependent on the reactivity of the ylide.

dot

Wittig_Reaction Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Base->Ylide Alkene_Product Alkene Derivative Ylide->Alkene_Product Indazole_Aldehyde 3-Formyl-1H-indazole-6-carboxamide Indazole_Aldehyde->Alkene_Product + Ylide Byproduct Triphenylphosphine Oxide N_Alkylation Indazole 3-Formyl-1H-indazole-6-carboxamide Indazole_Anion Indazole Anion Indazole->Indazole_Anion + Base Base NaH Base->Indazole_Anion N1_Product N1-Alkylated Indazole Indazole_Anion->N1_Product + Electrophile N2_Product N2-Alkylated Indazole (minor) Indazole_Anion->N2_Product + Electrophile Electrophile Alkyl Halide (R-X) Electrophile->N1_Product Electrophile->N2_Product

Sources

Application Note and Protocol: Efficient Amidation of 3-formyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental procedure for the amidation of 3-formyl-1H-indazole-6-carboxylic acid. This transformation is a critical step in the synthesis of a diverse range of indazole-based compounds, which are prominent scaffolds in medicinal chemistry and drug discovery.[1][2][3] The protocol herein details a robust and efficient method utilizing HATU as a coupling reagent, offering high yields and purity. We delve into the mechanistic rationale behind the chosen methodology, provide detailed step-by-step instructions, and outline the necessary analytical techniques for product characterization. This guide is intended to be a self-validating system, enabling researchers to confidently replicate and adapt this procedure for their specific research needs.

Introduction: The Significance of Indazole Amides in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][3] The derivatization of the indazole nucleus, particularly through the formation of amide bonds at the 6-carboxylic acid position, allows for the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 3-formyl group serves as a versatile handle for further synthetic modifications, making 3-formyl-1H-indazole-6-carboxamides valuable intermediates in the development of novel drug candidates.

The direct amidation of a carboxylic acid with an amine is a thermodynamically favorable but kinetically slow reaction. Therefore, the use of coupling reagents is essential to activate the carboxylic acid and facilitate nucleophilic attack by the amine. Among the plethora of available coupling reagents, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have gained prominence due to their high efficiency, fast reaction kinetics, and ability to minimize side reactions and racemization.[4]

This application note provides a detailed protocol for the HATU-mediated amidation of 3-formyl-1H-indazole-6-carboxylic acid, a key transformation for synthesizing libraries of potential drug candidates.

Reaction Mechanism and Rationale

The amidation reaction proceeds via a two-step mechanism facilitated by HATU and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[4][5]

  • Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[4][6]

  • Formation of the Active Ester and Amide Bond: The displaced OAt anion rapidly attacks the isouronium salt, generating a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[4][6] The subsequent addition of the desired amine to this active ester results in the formation of the target amide bond.[4][5][6]

The choice of HATU is predicated on its ability to efficiently generate the active ester, leading to high yields and clean reaction profiles.[7] DIPEA is employed as a sterically hindered base to deprotonate the carboxylic acid without competing as a nucleophile. Dimethylformamide (DMF) is a common solvent for this reaction due to its high polarity, which helps to dissolve the reactants and intermediates.[5]

Experimental Protocol

This section outlines the detailed, step-by-step procedure for the amidation of 3-formyl-1H-indazole-6-carboxylic acid with a representative amine.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)Supplier
3-formyl-1H-indazole-6-carboxylic acidC9H6N2O3190.16-1.0 g5.26Commercial Source
Amine (e.g., Benzylamine)C7H9N107.15-0.62 g5.79Commercial Source
HATUC10H15F6N6OP380.23-2.40 g6.31Commercial Source
DIPEAC8H19N129.24-1.83 mL10.52Commercial Source
Anhydrous DMFC3H7NO73.09-20 mL-Commercial Source
Ethyl Acetate (EtOAc)C4H8O288.11-As needed-Commercial Source
Saturated aq. NaHCO3NaHCO384.01-As needed-Commercial Source
BrineNaCl58.44SaturatedAs needed--
Anhydrous MgSO4MgSO4120.37-As needed-Commercial Source
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-formyl-1H-indazole-6-carboxylic acid (1.0 g, 5.26 mmol).

  • Dissolution: Add anhydrous DMF (20 mL) to the flask and stir until the solid is completely dissolved.

  • Addition of Reagents: To the stirred solution, add HATU (2.40 g, 6.31 mmol, 1.2 equiv) and DIPEA (1.83 mL, 10.52 mmol, 2.0 equiv). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the amine (e.g., benzylamine, 0.62 g, 5.79 mmol, 1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous NaHCO3 solution (50 mL).[8]

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[9]

    • Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be an effective purification method.[9][10]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous DMF add_reagents Add HATU and DIPEA start->add_reagents stir1 Stir for 15 min add_reagents->stir1 add_amine Add Amine stir1->add_amine stir2 Stir at RT add_amine->stir2 monitor Monitor by TLC stir2->monitor quench Quench with NaHCO3 & Extract with EtOAc monitor->quench Reaction Complete wash Wash with Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify end Pure Amide Product purify->end reaction_mechanism reagents 3-formyl-1H-indazole-6-carboxylic acid Amine (R-NH2) product 3-formyl-N-substituted-1H-indazole-6-carboxamide reagents->product Amide Bond Formation conditions HATU, DIPEA | DMF, RT byproduct Tetramethylurea product->byproduct Byproduct

Sources

Application Note: Quantitative Analysis of 3-formyl-1H-indazole-6-carboxamide using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-formyl-1H-indazole-6-carboxamide is a key building block and potential process-related impurity in the synthesis of various pharmacologically active molecules, including potent and selective PAK1 inhibitors.[1] The indazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][3] Accurate and precise quantification of this compound is therefore critical for ensuring the quality, safety, and efficacy of final drug products. This application note provides detailed protocols for the quantification of 3-formyl-1H-indazole-6-carboxamide in bulk drug substance and process intermediates using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis.

The methodologies presented herein are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the method development process.

Method 1: HPLC-UV for Purity and Assay Determination

This reversed-phase HPLC (RP-HPLC) method is suitable for the determination of purity and assay of 3-formyl-1H-indazole-6-carboxamide in bulk material. The method utilizes a C18 stationary phase and gradient elution to achieve optimal separation from potential impurities.

Rationale for Method Design

The choice of a C18 column is based on the non-polar nature of the indazole ring system, making it well-suited for reversed-phase chromatography. A gradient elution with acetonitrile and water is employed to ensure the timely elution of the analyte of interest while also allowing for the separation of earlier and later eluting impurities. The addition of formic acid to the mobile phase helps to control the ionization state of the analyte and any acidic or basic impurities, leading to improved peak shape and reproducibility. UV detection is selected due to the presence of chromophoric groups in the 3-formyl-1H-indazole-6-carboxamide molecule, which are expected to absorb strongly in the UV region. A detection wavelength of 254 nm is a common starting point for aromatic compounds.[4]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (ACS grade).

  • Ultrapure water.

  • 3-formyl-1H-indazole-6-carboxamide reference standard.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-20 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-formyl-1H-indazole-6-carboxamide reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample and prepare as described for the standard solution.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The assay is determined by comparing the peak area of the analyte in the sample solution to the peak area of the reference standard solution of a known concentration.

Method Validation Summary

The following table summarizes the typical validation parameters and acceptance criteria for this method.

ParameterTypical ResultsAcceptance Criteria (as per ICH Q2(R1))
Specificity No interference from blank or placebo at the retention time of the analyte.Peak purity index > 0.999.
Linearity Correlation coefficient (r²) > 0.999 for a concentration range of 1-150 µg/mL.r² ≥ 0.995.
Accuracy 98.0% - 102.0% recovery at three concentration levels.98.0% - 102.0% recovery.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.RSD ≤ 2.0%.
Limit of Detection (LOD) 0.1 µg/mLSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) 0.3 µg/mLSignal-to-noise ratio of 10:1.
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition.System suitability parameters are met.
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent (50:50 ACN/H2O) weigh->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity & Assay integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV quantification.

Method 2: LC-MS/MS for Trace-Level Quantification

This LC-MS/MS method is designed for the sensitive and selective quantification of 3-formyl-1H-indazole-6-carboxamide in complex matrices, such as in-process control samples or biological fluids. The method utilizes the same chromatographic principles as the HPLC-UV method but employs tandem mass spectrometry for detection, providing superior sensitivity and specificity.

Rationale for Method Design

LC-MS/MS is the gold standard for trace-level quantification due to its ability to selectively monitor specific mass-to-charge (m/z) transitions.[5][6] An electrospray ionization (ESI) source is chosen as it is well-suited for polar, ionizable molecules like the target analyte.[7] The method operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly selective detection minimizes interference from matrix components.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • 3-formyl-1H-indazole-6-carboxamide reference standard.

2. LC and MS Conditions:

Liquid Chromatography:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (Q1): m/z 190.1 -> Product Ion (Q3): m/z 173.1 (Quantifier), m/z 145.1 (Qualifier)
Dwell Time 100 ms
Collision Energy Optimized for the specific instrument (e.g., 15 eV for quantifier, 25 eV for qualifier)
Source Temperature 500 °C

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation: Dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or protein precipitation step may be necessary.[8]

Method Validation Summary

The following table summarizes the typical validation parameters for the LC-MS/MS method.

ParameterTypical ResultsAcceptance Criteria (as per Bioanalytical Method Validation Guidelines)
Specificity No interfering peaks in blank matrix at the retention time of the analyte.Response in blank should be <20% of LLOQ.
Linearity Correlation coefficient (r²) > 0.995 for a concentration range of 0.1-100 ng/mL.r² ≥ 0.99.
Accuracy & Precision Within-run and between-run accuracy (RE%) within ±15% (±20% at LLOQ) and precision (CV%) ≤15% (≤20% at LLOQ).RE within ±15% and CV ≤15%.
Limit of Quantitation (LLOQ) 0.1 ng/mLAnalyte response is at least 5 times the blank response.
Matrix Effect Matrix factor between 0.85 and 1.15.Consistent and reproducible response in the presence of matrix.
Stability Stable in matrix for expected storage and processing conditions.Analyte concentration within ±15% of nominal concentration.
Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_lcms LC-MS/MS System cluster_data Data Analysis start Sample Receipt prep Sample Preparation (e.g., Dilution, SPE) start->prep lc Chromatographic Separation (UPLC) prep->lc standards Prepare Calibration Standards standards->lc ms Mass Spectrometric Detection (MRM) lc->ms Ionization (ESI+) quant Quantification against Calibration Curve ms->quant report Final Report quant->report

Caption: Workflow for trace-level LC-MS/MS quantification.

Conclusion

The HPLC-UV and LC-MS/MS methods described in this application note provide robust and reliable approaches for the quantification of 3-formyl-1H-indazole-6-carboxamide. The HPLC-UV method is well-suited for routine quality control applications, offering a balance of performance and accessibility. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex sample matrices. Both methods are designed with a clear understanding of the underlying analytical principles and can be validated to meet stringent regulatory requirements.

References

  • Vertex Pharmaceuticals, Inc. (n.d.). Various experimental procedures involving LC-MS analysis.
  • GlaxoSmithKline. (n.d.). LC/MS ANALYSIS. Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • ResearchGate. (2012). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. Retrieved from [Link]

  • Li, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 365.
  • Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • Higashi, T., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of the Mass Spectrometry Society of Japan, 49(1), 23-30.
  • Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods, 16(12), 1635-1644.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Retrieved from [Link]

  • Shumeiko, A. V., et al. (2023). Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in rats. Pharmacy & Pharmacology, 11(4), 406-417.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Lin, L.-C., et al. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Molecules, 27(19), 6268.
  • Spectroscopy Online. (n.d.). Analytical Method Validation. Retrieved from [Link]

  • Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. InTech.
  • Gellis, A., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 13, 1829–1835.
  • Elguero, J., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 24(21), 3844.
  • Drug Enforcement Administration. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-formyl-1H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of 3-formyl-1H-indazole-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental issues. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.

Overview of the Recommended Synthetic Pathway

The synthesis of 3-formyl-1H-indazole-6-carboxamide is most reliably achieved through a three-step sequence starting from 6-cyanoindole. This pathway avoids the direct formylation of the indazole ring at the C3 position, which is known to be ineffective via methods like the Vilsmeier-Haack reaction.[1][2] The chosen route leverages a robust ring-transformation reaction followed by standard functional group manipulations.

The overall workflow is as follows:

G cluster_0 Step 1: Ring Transformation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Amidation A 6-Cyanoindole B 3-formyl-1H-indazole-6-carbonitrile A->B NaNO₂, HCl, DMF (Nitrosation) C 3-formyl-1H-indazole-6-carboxylic acid B->C NaOH (aq), then H⁺ D 3-formyl-1H-indazole-6-carboxamide (Final Product) C->D Amide Coupling (e.g., EDC, HOBt, NH₄Cl) G Start Low Yield in Step 1? Cause1 Check Addition Rate Start->Cause1 Cause2 Check Temperature Control Start->Cause2 Cause3 Check Reagent Stoichiometry Start->Cause3 Solution1 Use syringe pump (add over 1-2 hours) Cause1->Solution1 Solution2 Maintain 0°C during addition Cause2->Solution2 Solution3 Use excess NaNO₂ (8 eq) and HCl (7 eq) Cause3->Solution3

Caption: Troubleshooting decision tree for the indole nitrosation step.
Step 2: Hydrolysis of 3-formyl-1H-indazole-6-carbonitrile

This is a standard saponification of a nitrile to a carboxylic acid under basic conditions.

Q3: The hydrolysis of the nitrile is incomplete, and I have a mixture of product and starting material. Should I increase the temperature or reaction time?

A3: While forcing conditions can drive the reaction, they also risk side reactions involving the aldehyde group, such as Cannizzaro-type disproportionation or aldol condensations.

Causality & Solution:

  • Problem: The indazole ring system can be sensitive to harsh basic conditions, and the aldehyde is prone to degradation.

  • Solution: Instead of aggressive heating, ensure adequate reagent concentration and solubility. Use a co-solvent like methanol or ethanol with aqueous NaOH to improve the solubility of the starting material. Monitor the reaction closely by TLC. If the reaction stalls, a slight increase in temperature (e.g., to 40-50 °C) is preferable to prolonged heating at reflux. After the reaction, it is critical to carefully acidify the mixture to protonate the carboxylate and precipitate the product.

Step 3: Amidation of 3-formyl-1H-indazole-6-carboxylic acid

This step involves forming the final amide bond. The choice of coupling reagents is critical for a clean and high-yielding reaction.

Q4: My amidation reaction is messy. I see multiple spots on TLC, and my final yield is low after purification. What are the likely side products?

A4: The primary side product in carbodiimide-mediated couplings (like with EDC) is the formation of an N-acylurea byproduct. This occurs when the activated carboxylic acid (O-acylisourea intermediate) rearranges or reacts with another molecule of EDC instead of the intended amine.

Causality & Solution:

  • Solution: To suppress N-acylurea formation, always use an activating agent like 1-Hydroxybenzotriazole (HOBt). [3]HOBt traps the O-acylisourea intermediate to form a more stable HOBt-ester, which then cleanly reacts with the ammonia source. The recommended procedure is to pre-activate the carboxylic acid with EDC/HOBt for 15-30 minutes before adding the ammonia source. [4]* Problem: The ammonia source is not effective.

  • Solution: Gaseous ammonia is difficult to handle. A convenient source is a mixture of ammonium chloride (NH₄Cl) with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to generate ammonia in situ.

Coupling Reagent CocktailProsConsRecommendation
EDC / HOBt High yield, suppresses N-acylurea, water-soluble byproducts.HOBt has safety considerations.Highly Recommended. The standard for clean amidation. [4][3]
HATU / DIPEA Very fast and efficient, low racemization.Expensive, byproducts can be difficult to remove.Excellent choice if cost is not a primary concern.
SOCl₂ / NH₃ Inexpensive, potent activation.Harsh conditions (requires conversion to acyl chloride first), can affect other functional groups (aldehyde).Not recommended for this substrate due to the sensitive aldehyde group.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-formyl-1H-indazole-6-carbonitrile

(Adapted from Berthon et al., 2018) [1]

  • In a round-bottom flask, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in deionized water and DMF (e.g., 1:2 v/v). Cool the solution to 0 °C in an ice bath.

  • Slowly add 2N aqueous HCl (7.0 equiv.) to the stirred solution at 0 °C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10-15 minutes.

  • In a separate flask, dissolve 6-cyanoindole (1.0 equiv.) in DMF.

  • Using a syringe pump, add the 6-cyanoindole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours, or until TLC analysis indicates consumption of the starting material. Gentle heating to 50 °C may be required for full conversion.

  • Pour the reaction mixture into ice water and extract three times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography on silica gel (eluent: petroleum ether/EtOAc, e.g., 8:2 to 7:3) to yield the product.

Protocol 2: Synthesis of 3-formyl-1H-indazole-6-carboxylic acid
  • Suspend 3-formyl-1H-indazole-6-carbonitrile (1.0 equiv.) in a mixture of ethanol and 4M aqueous NaOH (e.g., 1:1 v/v).

  • Heat the mixture to reflux (or 80-90 °C) and stir until TLC or LCMS shows complete consumption of the starting material (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and then place in an ice bath.

  • Carefully acidify the mixture to pH 2-3 with concentrated HCl or 6N HCl. A precipitate should form.

  • Stir the cold suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the carboxylic acid, which is often pure enough for the next step.

Protocol 3: Synthesis of 3-formyl-1H-indazole-6-carboxamide

(Adapted from Swamy et al., 2012) [3]

  • To a solution of 3-formyl-1H-indazole-6-carboxylic acid (1.0 equiv.) in anhydrous DMF, add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add ammonium chloride (NH₄Cl, 1.5 equiv.) followed by triethylamine (TEA, 3.0 equiv.).

  • Stir the reaction at room temperature for 4-6 hours or until completion as monitored by TLC.

  • Pour the reaction mixture into ice water. A precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

References

  • Berthon, G., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12589-12597. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available from: [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-5-phenoxy-2-phenyl-3,4-dihydro-2H-pyrazolo[3,4-d]pyridazin-3-yl)acetonitrile. Growing Science. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction. YouTube. Available from: [Link]

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Available from: [Link]

  • Berthon, G., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12589-12597. Available from: [Link]

  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. (n.d.). The improvement of two kinds of synthetic methods of indazoles. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of 3-Formyl-1H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the purification and troubleshooting of 3-formyl-1H-indazole-6-carboxamide , a critical intermediate often encountered in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and PARP inhibitor analogs.

Current Status: Active Molecule Profile:

  • Chemical Name: 3-formyl-1H-indazole-6-carboxamide[1][2][3]

  • Physical State: Typically a tan to yellow solid.

  • Key Properties: High melting point, poor solubility in non-polar solvents, amphoteric character (indazole NH acidity + basic amide/indazole nitrogen), aldehyde reactivity (oxidation prone).

Part 1: Quick Diagnostic & Decision Matrix

Before proceeding, identify your primary failure mode to select the correct workflow.

SymptomProbable CauseRecommended Protocol
"Brick Dust" / Insoluble Strong intermolecular H-bonding network.Protocol A: Dissolution & Reprecipitation
Red/Brown Discoloration Selenium residues (if SeO₂ used) or Iodine traces.Protocol B: Chelation & Wash
Aldehyde peak missing (NMR) Oxidation to carboxylic acid or hemiaminal formation.Protocol C: Bisulfite Regeneration
Streaking on TLC Acidic/Basic drag on silica.Protocol D: Buffered Chromatography

Part 2: Troubleshooting Protocols

Issue 1: "The compound won't dissolve in DCM or EtOAc."

Root Cause: The indazole core and primary carboxamide moiety create a robust hydrogen-bonding lattice (similar to pigments), making the compound insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Solution: Switch to Polar Aprotic systems or "Dissolve & Crash" purification.

Protocol A: DMF/Water Reprecipitation (The "Crash" Method) This is the most effective method to remove non-polar impurities and inorganic salts without column chromatography.

  • Dissolution: Suspend the crude solid in DMF (Dimethylformamide) or DMSO (approx. 5–10 mL per gram). Heat to 60–80°C until fully dissolved.

    • Note: If a black residue remains, filter hot through a Celite pad to remove elemental selenium or palladium.

  • Precipitation: Cool the solution to room temperature. Slowly add Water (3x volume of DMF) dropwise with vigorous stirring.

  • Isolation: A thick precipitate will form. Stir for 1 hour to ensure equilibrium.

  • Wash: Filter the solid.[4] Wash the cake with Water (to remove DMF) followed by Cold Ethanol (to remove organic impurities).

  • Drying: Dry under high vacuum at 50°C.

Expert Insight: Avoid using Acetone or Alcohols for the initial dissolution, as the aldehyde group can form hemiacetals/acetals reversibly, complicating NMR interpretation.

Issue 2: "My product is dark brown/red (Selenium/Iodine Contamination)."

Root Cause: If synthesized via Riley oxidation (SeO₂) of the 3-methyl precursor, red selenium metal or organoselenium byproducts are common. If via 3-iodo indazole, iodine traces cause discoloration.

Protocol B: Decontamination Washes

  • For Selenium (SeO₂ route):

    • Dissolve crude in THF/MeOH (1:1).

    • Add activated charcoal (10 wt%) and stir at 50°C for 30 mins.

    • Filter through Celite.

    • Alternative: Wash the organic layer (if soluble) with 10% Sodium Thiosulfate or Potassium Metabisulfite solution.

  • For Iodine (Iodination route):

    • Triturate the solid with 10% aqueous Sodium Thiosulfate . The brown color should fade to pale yellow/tan.

Issue 3: "I cannot separate the aldehyde from the starting material."

Root Cause: The polarity difference between the 3-methyl precursor and 3-formyl product is sometimes insufficient for standard silica separation, or the aldehyde is streaking.

Protocol C: Bisulfite Adduct Purification (Chemoselective) This method selectively pulls the aldehyde into the aqueous phase, leaving impurities behind.

  • Adduct Formation: Suspend crude mixture in EtOAc . Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Extraction: Vigorously stir/shake for 30–60 minutes. The aldehyde forms a water-soluble bisulfite adduct.

  • Separation: Separate layers. Keep the Aqueous Layer . (Discard organic layer containing non-aldehyde impurities).

  • Regeneration: Adjust the aqueous phase pH to ~9–10 using Sodium Carbonate (Na₂CO₃) or NaOH.

    • Caution: Do not exceed pH 12 to avoid amide hydrolysis.

  • Isolation: The free aldehyde will precipitate out or can be extracted back into EtOAc/THF (3:1) .

Part 3: Visual Troubleshooting Workflows

Workflow 1: Purification Decision Tree

Use this logic flow to determine the optimal purification route based on crude purity and solubility.

PurificationStrategy Start Crude 3-Formyl-1H-indazole-6-carboxamide SolubilityCheck Is it soluble in hot EtOAc/THF? Start->SolubilityCheck ImpurityCheck Major Impurity Type? SolubilityCheck->ImpurityCheck Yes Precipitation Protocol A: DMF/Water Crash (Best for salts/polar tars) SolubilityCheck->Precipitation No (Brick Dust) Bisulfite Protocol C: Bisulfite Adduct (Best for non-aldehyde impurities) ImpurityCheck->Bisulfite Unreacted SM / Regioisomers Column Protocol D: Buffered Silica Column (DCM:MeOH 95:5) ImpurityCheck->Column Complex Mixture

Caption: Decision matrix for selecting the appropriate purification methodology based on solubility and impurity profile.

Workflow 2: Bisulfite Purification Mechanism

Understanding the chemical shuttle used in Protocol C.

BisulfiteMechanism Impure Impure Aldehyde (Organic Phase) Adduct Bisulfite Adduct (Water Soluble) Impure->Adduct + NaHSO3 Waste Impurities (Discard Organic) Impure->Waste Remains in Org Bisulfite NaHSO3 (aq) Pure Pure Aldehyde (Precipitate/Extract) Adduct->Pure + Base (Regeneration) Base Na2CO3 (pH 10)

Caption: The chemical shuttle process separating aldehydes from non-reactive impurities via water-soluble adducts.

Part 4: Frequently Asked Questions (FAQ)

Q: The aldehyde peak in ¹H NMR (approx. 10.2 ppm) is small or absent, but Mass Spec shows the correct mass. Why? A: You are likely seeing a hemiaminal or hydrate . Indazole aldehydes can form stable hydrates in the presence of water or hemiacetals in methanol (CD₃OD).

  • Fix: Run NMR in DMSO-d₆ . Ensure the sample is dry. If using CD₃OD, expect the aldehyde signal to diminish due to hemiacetal formation.

Q: Can I use column chromatography? A: Yes, but standard silica is acidic and can cause tailing.

  • Mobile Phase: Use DCM : Methanol (95:5) .

  • Modifier: Pre-wash the silica with 1% Triethylamine (TEA) in DCM to neutralize acidity, or load the sample using a "dry load" method (adsorb crude onto Celite/Silica) rather than liquid injection to prevent precipitation at the column head.

Q: Is the compound light sensitive? A: Yes. Like most conjugated aldehydes, it can undergo photo-oxidation to the carboxylic acid. Store the purified solid in amber vials under Argon/Nitrogen at -20°C.

References

  • Synthesis and Kinase Inhibition Context

    • Title: Indazole compounds and pharmaceutical compositions for inhibiting protein kinases.[2][5][6]

    • Source: U.S. Patent 6,534,524 (Agouron Pharmaceuticals).
    • URL
    • Relevance: Describes the isolation of 3-formyl-1H-indazole-6-carboxamide as a "tan solid" and its use as an intermedi
  • General Indazole Aldehyde Synthesis (Nitrosation Route)

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[5][7][8]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

    • Relevance: Validates the chemical stability and handling of 3-formyl indazoles.
  • Selenium Dioxide Oxidation Protocols (Riley Oxidation)

    • Title: Selenium Dioxide Oxidation of Alkyl Group.[9][10]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: mechanistic background for the likely synthesis route and associated selenium impurities.[4]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Formyl-1H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-formyl-1H-indazole-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: Strategic Considerations for Synthesis

The synthesis of 3-formyl-1H-indazole-6-carboxamide presents a unique set of challenges primarily due to the difficulty of direct C3-functionalization of the indazole core. Direct formylation methods, such as the Vilsmeier-Haack reaction, are generally ineffective on the indazole ring system.[1][2] Therefore, a multi-step synthetic strategy is required. This guide will focus on the most plausible and scalable route: the nitrosative rearrangement of an indole precursor.

This strategy involves the synthesis of an appropriately substituted indole, followed by a ring transformation to the desired indazole. While other routes, such as the oxidation of a 3-methylindazole, are conceivable, the nitrosation pathway is often more direct and has been described for a range of substituted indoles.[3][4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low Yield and/or Formation of a Dark Red/Brown Precipitate During Nitrosation

Probable Cause: This is a common issue during the nitrosation of electron-rich indoles and is typically due to the formation of dimeric byproducts.[1] The highly reactive indole can undergo nucleophilic addition to an intermediate of the reaction, leading to colored impurities that are often difficult to remove.

Recommended Solutions:

  • Slow Reagent Addition: The most critical parameter to control is the rate of addition of the indole solution to the nitrosating mixture. A very slow addition, for instance, over a period of 2 hours or more using a syringe pump, is highly recommended to maintain a low concentration of the indole and minimize self-condensation.[3]

  • Temperature Control: Maintain a low reaction temperature (0 °C) during the addition of the indole. This helps to control the rate of the reaction and suppress the formation of byproducts.[3]

  • Stoichiometry of Nitrosating Agent: An excess of the nitrosating agent (e.g., 8 equivalents of sodium nitrite) is often necessary to ensure complete conversion of the starting material.[1]

Problem 2: Incomplete Conversion of the Indole Starting Material

Probable Cause: Insufficient reaction time or inadequate activation of the nitrosating agent can lead to incomplete conversion.

Recommended Solutions:

  • Reaction Time and Temperature: After the slow addition at 0 °C, allow the reaction to stir at room temperature for an extended period (e.g., 12 hours or more).[3] Gentle heating (e.g., to 50 °C) can sometimes be employed to drive the reaction to completion, but this should be monitored carefully by TLC or LC-MS to avoid decomposition of the product.[1]

  • Acid Concentration: Ensure the correct concentration and amount of acid (e.g., 2N HCl) is used to generate the active nitrosating species in situ.

Problem 3: Formation of N-Acylurea Byproducts During Amide Formation

Probable Cause: When using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the carboxamide, the activated carboxylic acid can be trapped by an excess of the coupling agent, leading to the formation of a stable N-acylurea byproduct.

Recommended Solutions:

  • Order of Reagent Addition: Activate the carboxylic acid with EDC and an additive like 1-Hydroxybenzotriazole (HOBt) before adding the amine. This minimizes the time the activated species is present in the reaction mixture before the nucleophile is introduced.

  • Aqueous Workup: The byproducts of EDC are generally water-soluble and can be removed with a standard aqueous workup.[3]

  • Alternative Coupling Agents: Consider using alternative coupling agents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), which may be less prone to this side reaction, although they are more expensive.

Problem 4: Difficulty in Purification of the Final Product

Probable Cause: The presence of closely related impurities, such as regioisomers or the aforementioned byproducts, can make purification by crystallization or standard column chromatography challenging. The polar nature of the carboxamide and formyl groups can also lead to tailing on silica gel.

Recommended Solutions:

  • Chromatography Conditions: If column chromatography is necessary, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of a polar modifier like methanol) is often effective. The use of a high-performance flash chromatography system can improve separation.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be an effective and scalable purification method.

  • Trituration: Slurrying the crude solid in a solvent in which the product is sparingly soluble but the impurities are more soluble can be a simple and effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and scalable synthetic route for 3-formyl-1H-indazole-6-carboxamide?

A1: A robust and scalable two-step synthesis starting from indole-6-carboxylic acid is recommended.

  • Step 1: Amide Formation: The indole-6-carboxylic acid is first converted to indole-6-carboxamide. This is a standard transformation that can be achieved in high yield using common amide coupling reagents.

  • Step 2: Nitrosative Rearrangement: The indole-6-carboxamide is then subjected to a nitrosation reaction using sodium nitrite in an acidic medium, which leads to a ring rearrangement to form the desired 3-formyl-1H-indazole-6-carboxamide.

Q2: Why can't I just use a Vilsmeier-Haack reaction to formylate 1H-indazole-6-carboxamide directly?

A2: The direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is known to be ineffective.[1][2] This is due to the electronic properties of the indazole nucleus, which differ significantly from those of more electron-rich heterocycles like indole.

Q3: Are there any specific safety precautions I should take during the nitrosation step?

A3: Yes. The nitrosation reaction generates nitrous acid in situ, which can be unstable. It is important to:

  • Work in a well-ventilated fume hood.

  • Maintain strict temperature control, as the reaction can be exothermic.

  • Be aware of the potential for the formation of nitrogen oxides.

  • Quench the reaction carefully at the end.

Q4: What are the key process parameters to control for a successful scale-up of the nitrosation reaction?

A4: For a successful and safe scale-up, the following parameters are critical:

  • Heat Transfer: Ensure efficient heat removal to maintain the desired low temperature, as the reaction is exothermic.

  • Mixing: Good agitation is crucial to ensure efficient mass transfer and prevent localized "hot spots."

  • Controlled Addition: A reliable and calibrated dosing system (e.g., a syringe pump or a dosing pump) is essential for the slow and controlled addition of the indole substrate.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 3-formyl-1H-indazole-6-carboxamide via the nitrosation route.

Step 1: Synthesis of 1H-Indole-6-carboxamide

This procedure involves the conversion of commercially available methyl indole-6-carboxylate to the corresponding carboxylic acid, followed by amidation.

Part A: Hydrolysis of Methyl 1H-indole-6-carboxylate [5]

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 1H-indole-6-carboxylate175.1810.0 g57.11.0
Lithium Hydroxide Monohydrate41.967.2 g171.63.0
Tetrahydrofuran (THF)-135 mL--
Methanol-135 mL--
Water-57 mL--

Procedure:

  • To a round-bottom flask, add methyl 1H-indole-6-carboxylate, THF, methanol, and water.

  • Add lithium hydroxide monohydrate to the mixture.

  • Heat the mixture to 60 °C and stir for 6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.

  • Dissolve the residue in water (approx. 100 mL) and acidify with 2N HCl to pH ~2-3.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-indole-6-carboxylic acid as a solid.

Part B: Amidation of 1H-Indole-6-carboxylic acid

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1H-Indole-6-carboxylic acid161.169.0 g55.81.0
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.7012.8 g66.91.2
1-Hydroxybenzotriazole (HOBt)135.139.0 g66.91.2
N,N-Diisopropylethylamine (DIPEA)129.2421.7 mL128.32.3
Ammonium Chloride53.494.5 g84.01.5
N,N-Dimethylformamide (DMF)-180 mL--

Procedure:

  • Dissolve 1H-indole-6-carboxylic acid in DMF in a round-bottom flask.

  • Add EDC and HOBt to the solution and stir for 15 minutes at room temperature.

  • Add DIPEA, followed by ammonium chloride.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Pour the reaction mixture into ice-water (approx. 500 mL) and stir for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 1H-indole-6-carboxamide.

Step 2: Synthesis of 3-Formyl-1H-indazole-6-carboxamide [Adapted from 8, 23]
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1H-Indole-6-carboxamide160.178.0 g50.01.0
Sodium Nitrite69.0027.6 g400.08.0
2N Hydrochloric Acid-67.5 mL135.02.7
N,N-Dimethylformamide (DMF)-150 mL--
Deionized Water-80 mL--

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium nitrite in a mixture of deionized water and DMF.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add 2N HCl to the cooled solution, ensuring the temperature does not rise above 5 °C. Stir the mixture for 10 minutes.

  • In a separate flask, dissolve 1H-indole-6-carboxamide in DMF.

  • Using a syringe pump, add the solution of 1H-indole-6-carboxamide to the nitrosating mixture at 0 °C over a period of at least 2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water (approx. 800 mL) and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of methanol in dichloromethane) to afford 3-formyl-1H-indazole-6-carboxamide.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Preparation of Indole-6-carboxamide cluster_step2 Step 2: Nitrosative Rearrangement A Methyl 1H-indole-6-carboxylate B 1H-Indole-6-carboxylic acid A->B LiOH, THF/MeOH/H2O C 1H-Indole-6-carboxamide B->C EDC, HOBt, NH4Cl, DIPEA D 3-Formyl-1H-indazole-6-carboxamide C->D NaNO2, HCl, DMF/H2O Troubleshooting_Nitrosation cluster_solutions_yield Probable Causes & Solutions cluster_solutions_color Probable Causes & Solutions Start Nitrosation Reaction Check_Yield Low Yield or Incomplete Reaction? Start->Check_Yield Check_Color Dark Red/Brown Precipitate? Check_Yield->Check_Color Yes Success High Yield, Clean Product Check_Yield->Success No Insufficient_Time Insufficient reaction time? -> Increase stir time at RT -> Gentle heating (monitor!) Check_Yield->Insufficient_Time Yes Reagent_Issue Reagent stoichiometry? -> Ensure 8 eq. NaNO2 -> Check acid concentration Check_Yield->Reagent_Issue Yes Addition_Rate Indole addition too fast? -> Use syringe pump for slow addition (>2h) Check_Color->Addition_Rate Yes Temp_Control Temperature too high? -> Maintain 0°C during addition Check_Color->Temp_Control Yes Insufficient_Time->Success Reagent_Issue->Success Addition_Rate->Success Temp_Control->Success

Sources

catalyst selection for indazole ring formation optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for Indazole Ring Formation

Status: Active | Tier: Level 3 (Senior Scientist Support)

Introduction: The Indazole Challenge

Welcome to the Indazole Synthesis Technical Support Hub. The indazole ring is a "privileged scaffold" in kinase inhibitors (e.g., Axitinib, Pazopanib), yet its formation often bottlenecks medicinal chemistry campaigns due to regioselectivity issues (


 vs. 

)
and catalyst deactivation .

This guide moves beyond standard textbook definitions to address the causality of synthetic failures. We focus on three dominant methodologies: Palladium-Catalyzed C-N Coupling , Copper-Mediated Cyclization , and Rhodium(III) C-H Activation .

Module 1: Palladium-Catalyzed Intramolecular C-N Coupling

Best for: Late-stage functionalization, sterically hindered substrates, and high-value intermediates.

The Protocol: Buchwald-Hartwig Type Cyclization

The most robust route typically involves the intramolecular cyclization of 2-haloaryl hydrazones or hydrazines.

Standard Operating Procedure (Optimized):

  • Precursor: 2-Chlorobenzaldehyde phenylhydrazone.

  • Catalyst:

    
     (1.0 - 2.0 mol%).
    
  • Ligand: Xantphos (2.0 - 4.0 mol%) or BrettPhos.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane or Toluene (

    
    ).
    
Troubleshooting Guide

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely Product Inhibition or Pd-Black Formation .

  • Diagnosis: Indazoles are nitrogen-rich heterocycles that can coordinate to Pd(II), effectively poisoning the catalyst by displacing the phosphine ligand.

  • Solution: Switch to a ligand with a wider bite angle and higher steric bulk. Xantphos (bite angle ~111°) is superior here because it rigidly chelates the metal, preventing the indazole product from displacing it. If Xantphos fails, upgrade to BrettPhos , which is specifically designed to prevent amine/heterocycle binding to the metal center [1].

Q: I am seeing significant hydrodehalogenation (reduction of the C-X bond) instead of cyclization. A: This indicates that


-Hydride Elimination  is outcompeting Reductive Elimination.
  • Mechanism: If the amine coordination is slow, or if the base is too weak to deprotonate the hydrazine intermediate, the Pd-hydride species forms.

  • Fix:

    • Base Switch: Move from

      
       to 
      
      
      
      or
      
      
      . The stronger base accelerates the deprotonation step, pushing the equilibrium toward reductive elimination.
    • Solvent: Ensure your solvent is anhydrous. Water acts as a proton source that facilitates dehalogenation.

Visualizing the Failure Points

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd Coord Amine Coordination OxAdd->Coord Deprot Deprotonation (Base Dependent) Coord->Deprot Fail2 FAILURE: Hydrodehalogenation (Beta-Hydride Elim) Coord->Fail2  Slow Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0  Product Release Fail1 FAILURE: Catalyst Poisoning (Product Inhibition) RedElim->Fail1  Ligand Displacement

Figure 1: The Pd(0)/Pd(II) catalytic cycle highlighting critical failure points where catalyst poisoning or side-reactions occur.

Module 2: Copper-Catalyzed Methods (Ullmann-Type)

Best for: Cost-sensitive scale-up and


-substitution preference.
The Protocol: Ligand-Accelerated Ullmann Coupling

Copper requires higher temperatures and specific ligands to prevent aggregation.

Standard Operating Procedure:

  • Catalyst: CuI (5-10 mol%).

  • Ligand: DMEDA (

    
    -dimethylethylenediamine) or 4-Hydroxy-L-proline.
    
  • Base:

    
    .
    
  • Solvent: DMSO or DMF (

    
    ).
    
Troubleshooting Guide

Q: The reaction works for aryl iodides but fails completely for aryl bromides. A: Copper oxidative addition into Ar-Br is significantly slower (rate-determining step).

  • Solution: You must use a bidentate ligand like 1,10-phenanthroline or DMEDA. These ligands lower the redox potential of the Copper center, facilitating the oxidative addition into the stronger C-Br bond. Monodentate ligands will not suffice for bromides [2].

Q: How do I control Regioselectivity (


 vs 

) in Copper coupling?
A: This is dictated by the Hard-Soft Acid-Base (HSAB) theory and steric control.
  • N1 Selectivity: Thermodynamic control.[1][2] Use higher temperatures (

    
    ) and polar aprotic solvents (DMF). The 
    
    
    
    position (benzenoid tautomer) is thermodynamically favored by ~4-5 kcal/mol [3].
  • N2 Selectivity: Kinetic control.[1] Use lower temperatures and bulky directing groups. Recent literature suggests using diaryliodonium salts with CuCl; the weak counter-ion (

    
    ) prevents equilibration, locking in the kinetic 
    
    
    
    product [4].

Module 3: Rhodium(III)-Catalyzed C-H Activation

Best for: Atom economy (no halides required) and accessing 2-aryl-2H-indazoles.[3]

The Protocol: C-H Activation/Cyclative Capture

This method couples azobenzenes with aldehydes.[3][4][5]

Standard Operating Procedure:

  • Catalyst:

    
     (2.5 mol%).
    
  • Additive:

    
     (10 mol%) - Critical for generating the cationic Rh species.
    
  • Oxidant:

    
     (if required for turnover, though often redox-neutral with specific directing groups).
    
  • Substrates: Azobenzene + Aldehyde.[3][5][6]

Troubleshooting Guide

Q: I see no conversion. Is my catalyst active? A: The active species is cationic


.
  • Check: Did you add

    
     or 
    
    
    
    ? The chloride abstraction by Silver is mandatory to open the coordination site for the C-H bond. Without Silver, the neutral dimer is inactive.

Q: Why is this method strictly giving me the


-substituted indazole? 
A:  This is a mechanistic feature, not a bug. The reaction proceeds via the coordination of the azo-nitrogen, directing the Rh to the ortho position. The subsequent cyclization traps the nitrogen attached to the directing group, inherently forming the 2H-indazole core [5].

Summary: Catalyst Selection Matrix

FeaturePalladium (Buchwald) Copper (Ullmann) Rhodium (C-H)
Cost High (

$)
Low ($)Very High (

)
Substrate Aryl Halides + HydrazinesAryl Halides + AminesAzobenzenes + Aldehydes
Temp Moderate (

)
High (

)
Moderate (

)
Key Risk Catalyst PoisoningProtodehalogenationRegioselectivity Fixed (

)
Selectivity Tunable via LigandThermodynamic (

)
Directed (

)
Decision Tree for Method Selection

DecisionTree Start Start: Substrate Check Halide Has Aryl Halide? Start->Halide NoHalide No Halide (C-H) Start->NoHalide Scale Scale > 100g? Halide->Scale Yes Regio Need N2 Isomer? NoHalide->Regio PdRoute Use Pd-Catalysis (Pd2(dba)3 + Xantphos) CuRoute Use Cu-Catalysis (CuI + DMEDA) RhRoute Use Rh-Catalysis ([Cp*RhCl2]2) Scale->PdRoute No (Reliability) Scale->CuRoute Yes (Cost) Regio->PdRoute No (Pre-functionalize) Regio->RhRoute Yes

Figure 2: Strategic decision tree for selecting the optimal catalytic metal based on substrate availability and scale.

References

  • Buchwald, S. L., et al. (2008). "Ligand Effects in Pd-Catalyzed C-N Coupling." Journal of the American Chemical Society.[4][5][6]

  • Ma, D., et al. (2012).[7] "CuI/4-Hydroxy-L-proline Catalyzed Synthesis of Indazoles." Organic Letters.

  • Lovering, F. (2024). "Regioselective alkylation of a versatile indazole." Beilstein Journal of Organic Chemistry.

  • Gaunt, M. J., et al. (2014). "Copper-catalyzed regioselective cross-coupling for 2H-indazoles." Organic & Biomolecular Chemistry.

  • Ellman, J. A., et al. (2013).[4] "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization." Journal of the American Chemical Society.[4][5][6]

Sources

Validation & Comparative

A Multi-Faceted Approach to the Structural Validation of 3-formyl-1H-indazole-6-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 3-formyl-1H-indazole-6-carboxamide, a molecule of interest in medicinal chemistry due to the established biological activity of the indazole scaffold, rigorous structural validation is paramount.[1][2][3][4] This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against a suite of powerful alternative techniques. We will explore the causality behind experimental choices and present a framework for a self-validating system of structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid.[5] It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived with exceptional accuracy. For a novel entity like 3-formyl-1H-indazole-6-carboxamide, obtaining a crystal structure would provide irrefutable proof of its covalent framework and stereochemistry.

Experimental Protocol: X-ray Crystallography

A typical workflow for the X-ray crystallographic validation of 3-formyl-1H-indazole-6-carboxamide would involve the following steps:

  • Crystallization: The initial and often most challenging step is to grow single crystals of high quality. This involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Various techniques such as slow evaporation, vapor diffusion, or cooling crystallization would be explored.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density, and the structure is refined by least-squares methods to improve the agreement between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Compound Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Solution Structure Solution (Phasing) XRay->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Anticipated Crystallographic Data for 3-formyl-1H-indazole-6-carboxamide

While a crystal structure for the title compound is not publicly available, we can anticipate the key validation parameters based on published structures of similar indazole derivatives.[6][7]

ParameterExpected Value/InformationSignificance
Crystal System & Space Group e.g., Monoclinic, P2₁/cDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (Å) a, b, c, α, β, γDefines the size and shape of the repeating unit in the crystal.
Bond Lengths (Å) C-C, C-N, C=O, N-H, C-HConfirms the covalent connectivity and bond orders.
Bond Angles (°) & Torsion Angles (°) e.g., N-C-C, C-N-HDefines the geometry around each atom and the conformation of the molecule.
Hydrogen Bonding Interactions Inter- and intramolecularReveals key non-covalent interactions that influence crystal packing and potentially biological activity.
R-factor & Goodness-of-fit (GooF) R1 < 0.05, GooF ≈ 1Statistical indicators of the quality of the refined model against the experimental data.

A Symphony of Techniques: Alternative and Complementary Validation Methods

In the absence of a crystal structure, or as a complementary approach, a combination of spectroscopic and computational techniques is essential for robust structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[8][9][10] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.

  • 1D NMR (¹H and ¹³C): A sample of 3-formyl-1H-indazole-6-carboxamide is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum will reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (the number of protons of each type), and their coupling patterns (providing information about adjacent protons). The ¹³C NMR spectrum will show the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded, which is invaluable for determining stereochemistry and conformation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer valuable structural information through fragmentation analysis.[11][12][13][14]

  • Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for polar molecules like 3-formyl-1H-indazole-6-carboxamide.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass analyzers (e.g., TOF, Orbitrap) can measure the m/z value with very high accuracy.

  • Data Analysis: The high-resolution mass spectrum will provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can be analyzed to confirm the presence of key structural motifs.[15]

Computational Chemistry

Computational methods can be used to predict the properties of a proposed structure, which can then be compared with experimental data for validation.[16][17][18]

  • Structure Optimization: The 3D structure of the proposed 3-formyl-1H-indazole-6-carboxamide is built in silico and its geometry is optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT).

  • Property Prediction: Key properties such as NMR chemical shifts and IR vibrational frequencies can be calculated for the optimized structure.

  • Comparison with Experimental Data: The predicted spectroscopic data are compared with the experimentally obtained NMR and IR spectra. A good correlation between the predicted and experimental data provides strong support for the proposed structure.

Validation_Logic cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_comparison Data Comparison & Validation Proposed_Structure Proposed Structure: 3-formyl-1H-indazole-6-carboxamide NMR NMR Spectroscopy (1D & 2D) Proposed_Structure->NMR MS Mass Spectrometry (HRMS) Proposed_Structure->MS IR Infrared Spectroscopy Proposed_Structure->IR DFT DFT Calculations (Structure & Properties) Proposed_Structure->DFT Compare_NMR Compare Experimental & Predicted NMR Data NMR->Compare_NMR Compare_MS Confirm Molecular Formula MS->Compare_MS Compare_IR Match Functional Groups IR->Compare_IR DFT->Compare_NMR DFT->Compare_IR Validated_Structure Validated Structure Compare_NMR->Validated_Structure Convergent Evidence Compare_MS->Validated_Structure Convergent Evidence Compare_IR->Validated_Structure Convergent Evidence

Figure 2: Logical flow for structure validation using a multi-technique approach.

Comparative Analysis of Validation Techniques

TechniqueStrengthsLimitationsApplication to 3-formyl-1H-indazole-6-carboxamide
X-ray Crystallography - Unambiguous 3D structure determination.- Provides precise bond lengths, angles, and stereochemistry.- Gold standard for absolute structure proof.- Requires high-quality single crystals, which can be difficult to obtain.- The solid-state structure may not represent the solution-state conformation.Would provide definitive proof of the indazole core, the positions of the formyl and carboxamide groups, and intermolecular interactions in the solid state.
NMR Spectroscopy - Provides detailed information about the molecular structure in solution.- Non-destructive.- Can elucidate complex connectivity and stereochemistry through 2D techniques.- Can be complex to interpret for molecules with overlapping signals.- Does not directly provide bond lengths and angles.Essential for confirming the connectivity of the indazole ring, the formyl proton, and the amide protons. NOESY would help to understand the preferred conformation in solution.
Mass Spectrometry - High sensitivity.- Provides exact molecular weight and formula.- Fragmentation patterns can support structural assignments.- Does not provide information on stereochemistry or connectivity on its own.- Isomers can be difficult to distinguish.HRMS would confirm the elemental composition (C₉H₇N₃O₂). MS/MS fragmentation could show the loss of the formyl group or the carboxamide moiety, supporting the proposed structure.
Computational Chemistry - Can predict structures and properties for which experimental data is unavailable.- Provides insights into electronic structure and reactivity.- Complements experimental data.- Accuracy is dependent on the level of theory and basis set used.- Predictions must be validated against experimental data.DFT calculations would predict the ¹H and ¹³C NMR chemical shifts, which can be compared to the experimental spectra to increase confidence in the structural assignment.

Conclusion

The structural validation of a novel molecule like 3-formyl-1H-indazole-6-carboxamide is a critical step in its development. While single-crystal X-ray crystallography provides the most definitive structural information, its reliance on high-quality crystals can be a significant bottleneck. A comprehensive approach that integrates the strengths of NMR spectroscopy, mass spectrometry, and computational chemistry provides a robust and self-validating system for structural elucidation. The convergence of data from these orthogonal techniques allows researchers and drug development professionals to proceed with a high degree of confidence in the identity and structure of their lead compounds, even in the absence of a crystal structure.

References

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Chemistry LibreTexts. [Link]

  • What is Mass Spectrometry? - Broad Institute. (n.d.). Broad Institute. [Link]

  • Mass Spectroscopy Structural Determination Chemistry Tutorial. (n.d.). AUS-e-TUTE. [Link]

  • Mass spectrometry - Wikipedia. (2024, February 10). Wikipedia. [Link]

  • NMR spectroscopy - An Easy Introduction. (2020, January 31). Chemistry Steps. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.). Wesleyan University. [Link]

  • Mass spectrometry and a guide to interpreting mass spectra. (2015, May 7). Compound Interest. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. [Link]

  • An in silico screening procedure was performed to select new inhibitors of glycogen synthase kinase 3β (GSK-3β)... (2015, December 28). PubMed. [Link]

  • Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. (2025, June 30). Technology Networks. [Link]

  • Technique to identify small molecules could speed up drug discovery. (2018, November 29). Drug Target Review. [Link]

  • Molecular structure and properties calculations. (n.d.). Babeș-Bolyai University. [Link]

  • Researchers develop powerful method to solve structures of small molecules. (2018, November 9). News-Medical. [Link]

  • What is the best structure-based method for finding compounds with similar structures to other specific small molecules? (2014, January 16). ResearchGate. [Link]

  • Structural Similarity Methodologies for Small Molecules. (2024, June 13). Chemaxon. [Link]

  • Conformational Sampling. (n.d.). Computational Chemistry Online. [Link]

  • Predicting Molecular Properties via Computational Chemistry. (n.d.). J-Star Research. [Link]

  • Can Chemistry predict the properties of yet to be created compounds or substances if they knew the exact molecule structure? (2023, February 10). Reddit. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016, July 9). MDPI. [Link]

  • Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. (2024, December 15). PubMed. [Link]

  • a) Structure and general synthetic scheme for the indazole based... (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025, August 9). ResearchGate. [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. (2016, April 1). IRIS UNINA. [Link]

  • Supporting Information. (n.d.). [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013, February 14). ACS Publications. [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. (2016, April 1). IRIS UNINA. [Link]

  • Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. (n.d.). Beilstein Journals. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020, October 1). PubMed. [Link]

  • Complete 1H NMR assignment of 3-formylindole derivatives | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022, February 6). Sami Publishing Company. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Advances. [Link]

Sources

spectroscopic data comparison of 3-formyl-1H-indazole-6-carboxamide with analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

3-formyl-1H-indazole-6-carboxamide is a critical bicyclic heteroaromatic intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural integrity is defined by two reactive handles: the C3-formyl group (aldehyde) and the C6-carboxamide .

Distinguishing this compound from its 7-carboxamide regio-isomer (a key intermediate for Niraparib ) is a frequent analytical challenge in drug development. This guide provides a definitive spectroscopic comparison to validate the 6-substitution pattern against common analogs.

Key Analogs for Comparison
Compound LabelChemical NameStructural RelationshipKey Differentiator
Target (A) 3-formyl-1H-indazole-6-carboxamide Primary Analyte 3,6-disubstitution pattern
Analog (B) 3-formyl-1H-indazole-7 -carboxamideRegio-isomer (Niraparib Int.)3,7-disubstitution (contiguous protons)
Analog (C) Methyl 3-formyl-1H-indazole-6-carboxylateSynthetic PrecursorEster vs. Amide (Methoxy signal)
Analog (D) 1H-indazole-6-carboxamideCore ScaffoldLacks 3-CHO (H3 proton present)

Spectroscopic Analysis: NMR & IR

1H NMR Comparative Analysis (DMSO-d6)

The most reliable method to distinguish the Target (A) from the Niraparib intermediate (B) is the aromatic coupling pattern .

The "Aldehyde" Signal (Diagnostic)
  • All 3-formyl variants: Exhibit a sharp singlet between 9.90 – 10.20 ppm .

  • Analog D (Des-formyl): Lacks this signal; instead shows a singlet/doublet for H-3 around 8.10 – 8.30 ppm .

The Aromatic Region: 6-Substituted vs. 7-Substituted

This is the critical quality attribute (CQA) for structural validation.

  • Target (A) - 6-Carboxamide (3,6-disubstituted):

    • Protons are located at positions 4, 5, and 7.

    • H-7: Appears as a singlet (or doublet with small meta-coupling,

      
       Hz). This is the isolated proton between the nitrogen and the carboxamide.
      
    • H-4 & H-5: Appear as a doublet and doublet of doublets (ortho-coupling,

      
       Hz).
      
    • Pattern:Singlet + AB System.

  • Analog (B) - 7-Carboxamide (3,7-disubstituted):

    • Protons are located at positions 4, 5, and 6.

    • H-5: Appears as a triplet (or dd with similar

      
       values) due to being flanked by H-4 and H-6.
      
    • H-4 & H-6: Appear as doublets .

    • Pattern:Contiguous ABC System (d, t, d).

Table 1: Comparative 1H NMR Chemical Shifts (δ ppm, DMSO-d6)

Proton PositionTarget (A): 6-CarboxamideAnalog (B): 7-CarboxamideAnalog (C): 6-EsterAnalog (D): Des-formyl
CHO (Aldehyde) 10.18 (s) 9.96 (s) 10.20 (s) Absent
H-3 AbsentAbsentAbsent8.15 (s)
H-4 8.25 (d)8.26 (d)8.28 (d)7.90 (d)
H-5 7.85 (dd)7.77 (t) 7.92 (dd)7.60 (d)
H-6 Substituted8.18 (d)SubstitutedSubstituted
H-7 8.35 (s) Substituted8.40 (s) 8.20 (s)
Amide/Ester 7.50, 8.10 (br s, NH2)7.60, 8.20 (br s, NH2)3.93 (s, OMe) 7.45, 8.05 (br s)
Indazole NH ~14.0 (br s)~14.2 (br s)~14.1 (br s)~13.2 (br s)

Technical Insight: The shift of the aldehyde proton in the 6-isomer (Target A) is typically deshielded relative to the 7-isomer (Analog B) due to the electronic field effect of the para-oriented amide group across the fused ring system.

Infrared (IR) Spectroscopy

Differentiation relies on the Carbonyl (C=O) stretching region (


).
  • Target (A): Shows two distinct carbonyl bands.

    • Aldehyde C=O: ~1690-1700 cm⁻¹ (Sharp).

    • Amide C=O: ~1660-1680 cm⁻¹ (Broad, often lower frequency due to H-bonding).

  • Analog (C) - Ester:

    • Ester C=O: ~1715-1725 cm⁻¹ (Higher frequency than amide).

    • Aldehyde C=O: ~1700 cm⁻¹.

Experimental Protocols

Synthesis of Target (A) from Analog (C)

To generate the target for comparison, the methyl ester is converted to the primary amide.

  • Dissolution: Dissolve 1.0 eq of Methyl 3-formyl-1H-indazole-6-carboxylate (Analog C) in methanolic ammonia (7N NH3 in MeOH).

  • Reaction: Seal in a pressure tube and stir at 60°C for 12-24 hours. Note: Monitor by TLC (10% MeOH in DCM) for disappearance of the ester spot.

  • Workup: Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold ether.

  • Purification: Recrystallize from Ethanol/Water if necessary.

NMR Sample Preparation (Self-Validating Protocol)

Indazoles are prone to aggregation, leading to broadened peaks.

  • Solvent: Use DMSO-d6 (99.9% D). CDCl3 is often insufficient for solubility of carboxamides.

  • Concentration: 5-10 mg per 0.6 mL.

  • Validation Step: If the Aldehyde (CHO) peak is broad or split, add 1 drop of D2O .

    • Result: The Amide NH2 protons will disappear (exchange), but the CHO and Indazole CH peaks will sharpen, confirming the assignment.

Visualizing the Structural Relationships

The following diagram illustrates the synthetic lineage and structural differentiation between the 6-substituted target and the 7-substituted Niraparib analog.

IndazoleComparison cluster_precursors Synthetic Precursors cluster_products Indazole Analogs IndoleEster Methyl 1H-indole-6-carboxylate (Starting Material) AnalogC ANALOG (C) Methyl 3-formyl-1H-indazole-6-carboxylate (Ester) IndoleEster->AnalogC NaNO2, HCl (Diazotization/Ring Expansion) NitroBenzoate Methyl 3-formyl-2-nitrobenzoate (Precursor for 7-isomer) AnalogB ANALOG (B) 3-formyl-1H-indazole-7-carboxamide (Niraparib Int. | H5 = Triplet) NitroBenzoate->AnalogB 1. Schiff Base 2. NaN3 (Cyclization) Target TARGET (A) 3-formyl-1H-indazole-6-carboxamide (H7 = Singlet) Target->AnalogB Regio-Isomers (Distinguish via NMR Coupling) AnalogC->Target NH3/MeOH (Amidation)

Figure 1: Synthetic pathways distinguishing the 6-substituted target from the 7-substituted Niraparib intermediate.

References

  • Niraparib Synthesis & Intermediates (7-isomer data)

    • Patent: Jones, P., et al. (2008). "Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors." WO 2008/084261.
    • Patent: "Processes for the preparation of Niraparib and intermediates thereof." US Patent 10,927,095.

  • Synthesis of 6-Substituted Indazoles (Analog C data)

    • Patent: "Process for the preparation of indazole derivatives."[1][2][3][4][5] AU 2018387639 B2.

  • Spectroscopic Data of Indazole Carboxamides (Regio-isomer comparison)

    • Swamy, G. N., et al. (2012). "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 4(3), 1311-1316.

  • General Indazole NMR Characterization

    • Claramunt, R. M., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry.

Sources

Navigating the Selectivity Landscape of Indazole Carboxamides: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indazole carboxamide scaffold represents a versatile and potent framework in the quest for novel therapeutics. However, achieving target selectivity remains a critical challenge. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of 3-formyl-1H-indazole-6-carboxamide derivatives and related analogs, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization.

The inherent drug-like properties of the 1H-indazole core have propelled its investigation against a multitude of biological targets, including protein kinases, G-protein coupled receptors, and ion channels.[1][2] Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for mitigating off-target effects and enhancing therapeutic efficacy.[2] This guide synthesizes key findings from recent studies to illuminate the structure-activity relationships (SAR) that govern the selectivity of this remarkable scaffold.

The Criticality of Selectivity in Drug Discovery

In the realm of drug development, selectivity is the measure of a drug's ability to interact with its intended target over other, often structurally related, targets in the complex biological system. Poor selectivity can lead to a host of undesirable outcomes, including off-target toxicities, reduced efficacy, and the potential for drug-drug interactions. For kinase inhibitors, a class of drugs where the indazole scaffold is prevalent, cross-reactivity with other kinases can result in a range of adverse effects.[2][3] Therefore, a thorough understanding and early assessment of a compound's selectivity profile are crucial for the successful development of safe and effective medicines.

The following sections will delve into the cross-reactivity of specific indazole carboxamide derivatives, providing comparative data and the experimental context necessary for a comprehensive understanding.

Comparative Cross-Reactivity Analysis of Indazole Carboxamide Derivatives

While specific data on 3-formyl-1H-indazole-6-carboxamide derivatives is limited in publicly available literature, a comparative analysis of closely related indazole-3-carboxamide and indazole-6-carboxamide analogs provides invaluable insights into the determinants of selectivity.

Kinase Selectivity Profiles

The indazole scaffold is a common feature in many kinase inhibitors.[2][4] The following table summarizes the kinase inhibition data for representative 1H-indazole-3-carboxamide derivatives, highlighting their on-target potency and off-target activities.

Compound ClassPrimary TargetIC50 (nM)Key Off-TargetsOff-Target IC50 (nM)Key SAR Observations for Selectivity
1H-Indazole-3-carboxamides PAK19.8--Substitution with a suitable hydrophobic ring in the deep back pocket of the ATP-binding site and the introduction of a hydrophilic group in the solvent-accessible region are critical for high potency and selectivity.[1][5]
Indazole amides ERK1/2Potent Inhibition--Structure-based drug design and kinase screening were employed to optimize for potent and selective ERK1/2 inhibition.[6]
3-Carboxamido-2H-indazole-6-arylamides CRAF38.6BRAF9450This class of compounds demonstrated over 270-fold selectivity for CRAF over BRAF kinase.[3][7]

Table 1: Comparative Kinase Inhibition Profiles of Indazole Carboxamide Derivatives.

The structure-activity relationship (SAR) data reveals that modifications at various positions of the indazole ring and the carboxamide substituent dramatically influence kinase selectivity. For instance, in the development of PAK1 inhibitors, the presence of a piperazine moiety with a terminal pyridine ring was found to be crucial for high potency, while the nature of the hydrophobic group in the ATP-binding pocket dictated selectivity.[1][5]

Cross-Reactivity in Other Target Classes

Beyond kinases, indazole carboxamide derivatives have been investigated for their activity against other target families. The unique regiochemistry of the amide linker has been shown to be a critical determinant of activity and selectivity.

Compound ClassPrimary TargetIC50 (µM)Key Off-TargetsActivity at Off-TargetsKey SAR Observations for Selectivity
Indazole-3-carboxamides CRAC ChannelsSub-µMReverse amide isomerInactive even at 100 µMThe specific 3-carboxamide regiochemistry is unprecedented and essential for CRAC channel blocking activity.[8][9]
Indazole Derivatives β3-Adrenergic Receptor0.018β1-, β2-, and α1A-AR>556-fold inactiveOptimization of the sulfonamide moiety led to highly potent and selective β3-AR agonists with no cardiovascular side effects.[10]
2H-Indazole-3-carboxamides Prostanoid EP4 ReceptorSingle-nanomolarOther Prostanoid ReceptorsHigh subtype selectivitySystematic SAR exploration led to the discovery of highly selective EP4 antagonists.[11]

Table 2: Cross-Reactivity Profiles of Indazole Carboxamide Derivatives Against Non-Kinase Targets.

These findings underscore the importance of subtle structural modifications in dictating the cross-reactivity profile of indazole carboxamide derivatives. The stark difference in activity between amide regioisomers in CRAC channel blockers is a compelling example of how a seemingly minor change can ablate off-target activity.[8][9]

Experimental Workflows for Assessing Cross-Reactivity

A robust assessment of cross-reactivity is fundamental to preclinical drug development. The following protocols outline standard methodologies for evaluating the selectivity of indazole carboxamide derivatives.

Kinase Panel Screening

A common and effective method to determine the selectivity of a kinase inhibitor is to screen it against a large panel of kinases.

Step-by-Step Protocol:

  • Compound Preparation: The test compound (e.g., a 3-formyl-1H-indazole-6-carboxamide derivative) is dissolved in a suitable solvent, typically DMSO, to create a stock solution.

  • Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Addition: The test compound is added to the wells at a range of concentrations.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: The extent of the kinase reaction is measured. Common detection methods include:

    • Radiometric assays: Using ³²P-ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

    • Antibody-based detection: Using an antibody specific for the phosphorylated substrate (e.g., ELISA).

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the dose-response data to a suitable equation.[1] The selectivity is then determined by comparing the IC50 for the primary target to the IC50 values for other kinases in the panel.

Caption: Workflow for Kinase Panel Screening.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement and can be used to evaluate selectivity in a cellular context.

Step-by-Step Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • Cell Lysis: The cells are lysed to release the soluble proteins.

  • Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement. By probing for other potential off-targets, a cellular selectivity profile can be generated.

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_thermal_denaturation Thermal Challenge cluster_analysis Analysis A Intact Cells B Treat with Compound or Vehicle A->B C Heat to Various Temperatures B->C D Cell Lysis C->D E Quantify Soluble Protein (e.g., Western Blot) D->E F Determine Melting Curve Shift E->F G Selectivity Profile F->G Indicates Target Engagement and Cellular Selectivity

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion and Future Directions

The indazole carboxamide scaffold remains a highly attractive starting point for the development of novel therapeutics targeting a diverse range of proteins. This guide has highlighted the critical importance of understanding and characterizing the cross-reactivity of these derivatives. Through the comparative analysis of related analogs, it is evident that subtle structural modifications can profoundly impact selectivity.

Future research in this area should focus on a more systematic exploration of the SAR of 3-formyl-1H-indazole-6-carboxamide derivatives. The application of computational modeling and structure-based drug design will be instrumental in prospectively designing compounds with improved selectivity profiles. Furthermore, the routine implementation of comprehensive cross-reactivity screening using both biochemical and cellular assays will be essential for identifying and mitigating potential off-target liabilities early in the drug discovery process. By embracing a holistic approach to selectivity profiling, the full therapeutic potential of this versatile scaffold can be realized.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. 2016 Jun 1. Available at: [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. Available at: [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. 2017 Feb 1. Available at: [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. PubMed. 2017 Apr 13. Available at: [Link]

  • Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evaluation. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β 3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. PubMed. 2017 Apr 27. Available at: [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. Available at: [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. 2023 Mar 7. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. 2020 Oct 1. Available at: [Link]

Sources

Benchmarking the Purity of Synthesized 3-Formyl-1H-indazole-6-carboxamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The synthesis of 3-formyl-1H-indazole-6-carboxamide represents a critical junction in the preparation of next-generation kinase inhibitors (e.g., VEGFR, PAK1) and PARP inhibitor analogs. As a dual-functionalized scaffold containing both a reactive aldehyde (C3) and a hydrolytically sensitive carboxamide (C6), this molecule presents unique stability and characterization challenges.

This guide benchmarks the purity assessment strategies for this intermediate. Unlike stable end-products, this intermediate requires a multi-modal analytical approach to distinguish between genuine synthetic impurities, degradation products (oxidation/hydrolysis), and solution-state artifacts (tautomerism/hemiacetals).

The Verdict: While RP-HPLC (Method A) remains the workhorse for routine monitoring, it frequently overestimates purity due to the low extinction coefficients of common aliphatic impurities or hydration of the aldehyde. qNMR (Method C) is identified here as the superior benchmark for absolute assay purity, while UPLC-MS (Method B) is required for definitive impurity profiling.

Critical Quality Attributes (CQAs) & Impurity Landscape

Before benchmarking the methods, we must define what "purity" means for this specific molecule. The 3-formyl-1H-indazole-6-carboxamide scaffold is prone to specific degradation pathways that standard methods often miss.

The Impurity Fate Map

The following diagram illustrates the degradation pathways and synthetic impurities that must be detected.

ImpurityMap Target Target: 3-formyl-1H-indazole- 6-carboxamide Imp_Ox Impurity A (Oxidation): 3-carboxy-indazole- 6-carboxamide Target->Imp_Ox Air Oxidation (Storage) Imp_Hyd Impurity B (Hydrolysis): 3-formyl-indazole- 6-carboxylic acid Target->Imp_Hyd Acid/Base Hydrolysis Imp_Red Impurity C (Reduction): 3-(hydroxymethyl)-indazole- 6-carboxamide Target->Imp_Red Over-reduction (Synthesis) Imp_Acetal Artifact D (Solvent): Hemiacetal/Acetal (in MeOH/EtOH) Target->Imp_Acetal Alcoholic Solvents (HPLC Artifact) Imp_Taut Tautomer: 2H-indazole form Target->Imp_Taut Solution Equilibrium (NMR/LC)

Figure 1: Impurity Fate Map for 3-formyl-1H-indazole-6-carboxamide. Note the critical distinction between process impurities (Red/Yellow) and analytical artifacts (Green).

Comparative Analysis of Benchmarking Methods

We evaluated three primary methodologies for determining the purity of the synthesized intermediate.

Method A: RP-HPLC (UV Detection)

The Industry Standard

  • Principle: Separation on a C18 column using a water/acetonitrile gradient with UV detection at 254 nm.

  • Pros: High precision, familiar workflow, separates major organic impurities.

  • Cons: The aldehyde group can form hydrates or hemiacetals in protic mobile phases, leading to peak broadening or splitting. It requires reference standards for accurate quantitation (response factors vary).

  • Blind Spot: Often fails to detect inorganic salts or residual solvents, leading to "100% area" purity that is actually 85% by weight.

Method B: UPLC-MS (TOF/Orbitrap)

The Impurity Hunter

  • Principle: High-resolution mass spectrometry coupled with Ultra-Performance LC.

  • Pros: Definitive identification of impurities (e.g., distinguishing the acid hydrolysis product [M+1 = 207] from the target [M+1 = 190]).

  • Cons: Ion suppression can mask impurities. Not quantitative without rigorous standard curves.

  • Critical Insight: Essential for confirming that the "aldehyde" peak isn't actually the "hydrate" or "methyl hemiacetal".

Method C: qNMR (Quantitative 1H NMR)

The Absolute Benchmark

  • Principle: Proton NMR using an internal standard (e.g., Maleic Acid or TCNB) to determine absolute weight % purity.

  • Pros: Self-validating. Does not require a reference standard of the target molecule. Detects residual solvents, water, and inorganic salts (indirectly via mass balance). Unaffected by extinction coefficients.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC. Requires high solubility in deuterated solvents (DMSO-d6).

Comparative Data Summary
FeatureMethod A: HPLC-UVMethod B: UPLC-MSMethod C: qNMR
Primary Output % Area (Relative Purity)Identity (m/z)% Weight (Absolute Purity)
Aldehyde Stability Risk of on-column hydrationDetects hydrates/acetalsStable in DMSO-d6
Reference Standard Required for assayNot required for IDNot Required (Internal Std used)
Speed Fast (15-30 min)Fast (5-10 min)Medium (30-60 min)
Cost LowHighMedium
Recommendation Routine QCR&D / Impurity IDFinal Release / Benchmarking

Experimental Protocols

To replicate this benchmarking, follow these validated protocols.

Protocol 1: High-Fidelity HPLC Analysis

Designed to minimize aldehyde artifacts.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: A standard C18 is sufficient, but end-capping is critical to prevent tailing of the basic indazole nitrogen.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Do NOT use phosphate buffers; they catalyze aldehyde hydration).

    • B: 100% Acetonitrile (Do NOT use Methanol; it forms hemiacetals with the C3-aldehyde).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (Indazole core) and 280 nm (Aldehyde specific).

  • Sample Prep: Dissolve 1 mg in Acetonitrile/DMSO (90:10) . Avoid alcohols.

Protocol 2: qNMR for Absolute Purity

The "Gold Standard" for mass balance.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why: Non-hygroscopic, distinct singlet at ~6.3 ppm (does not overlap with indazole aromatic region 7.0-8.5 ppm or aldehyde at ~10.2 ppm).

  • Solvent: DMSO-d6 (99.9% D).

  • Procedure:

    • Weigh exactly ~10 mg of synthesized 3-formyl-1H-indazole-6-carboxamide (

      
      ).
      
    • Weigh exactly ~5 mg of Maleic Acid (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical! Aldehyde protons have long T1 relaxation times. Short D1 leads to underestimation).

    • Scans: 16-32.

  • Calculation:

    
    
    
    • 
      : Integral area (Aldehyde proton at ~10.2 ppm vs Maleic Acid at 6.3 ppm).
      
    • 
      : Number of protons (1 for CHO, 2 for Maleic Acid).
      
    • 
      : Molecular Weight (189.17  g/mol  for Target, 116.07  g/mol  for Maleic Acid).
      

Analytical Workflow Visualization

The following Graphviz diagram outlines the decision matrix for benchmarking the purity of this specific intermediate.

Workflow Sample Synthesized Sample (Crude or Recrystallized) Solubility Solubility Check (DMSO vs MeCN) Sample->Solubility HPLC Method A: HPLC-UV (MeCN/H2O/Formic Acid) Solubility->HPLC Routine Check MS Method B: UPLC-MS (Identify Impurities) HPLC->MS Unknown Peaks? NMR Method C: qNMR (DMSO-d6, D1=60s) HPLC->NMR Final Assay Decision Purity Assessment MS->Decision Impurity ID NMR->Decision Absolute Purity Release Release for Next Step (Reductive Amination) Decision->Release >95% Purity Repurify Repurify (Recrystallization) Decision->Repurify <95% or Critical Impurity

Figure 2: Analytical Decision Matrix. Note that qNMR is the gatekeeper for the final purity assignment.

References

  • Title: Preparation of pharmaceutically acceptable salts of (3S)-3-[4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl]piperidines as inhibitors of poly(ADP-ribose)polymerase (PARP).
  • Characterization of 3-Formyl Indazoles

    • Title: 3-Formyl-1H-indazole-6-carboxylic acid (CAS 319474-35-6) Data Sheet.[1][2][3][4]

    • Source: Fluorochem / ChemicalBook.
  • qNMR Methodology Standards: Title: Standard Operating Procedure for Quantitative NMR (qNMR). Source: National Institute of Standards and Technology (NIST) / Sigma-Aldrich Technical Guides.
  • Indazole Tautomerism & Analysis

    • Title: Tautomerism in Indazoles: Implic
    • Source:Journal of Organic Chemistry (General Reference on Indazole Chemistry).
    • URL:[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.